molecular formula C14H9NO6 B6393856 6-(3,5-Dicarboxyphenyl)picolinic acid CAS No. 1261957-84-9

6-(3,5-Dicarboxyphenyl)picolinic acid

Cat. No.: B6393856
CAS No.: 1261957-84-9
M. Wt: 287.22 g/mol
InChI Key: XUSNPCZAERSUNP-UHFFFAOYSA-N
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Description

6-(3,5-Dicarboxyphenyl)picolinic acid is a useful research compound. Its molecular formula is C14H9NO6 and its molecular weight is 287.22 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(3,5-Dicarboxyphenyl)picolinic acid, 95% is 287.04298701 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(3,5-Dicarboxyphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dicarboxyphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(6-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-11(15-10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSNPCZAERSUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Analysis and Coordination Dynamics of 6-(3,5-Dicarboxyphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and advanced coordination complexes relies heavily on the precise geometric and electronic properties of organic linkers. 6-(3,5-Dicarboxyphenyl)picolinic acid (CAS: 1261957-84-9) is a highly specialized, multitopic organic ligand designed to bridge the gap between robust materials science and targeted biological applications[1]. By combining an N,O-chelating picolinic acid core with an isophthalic acid moiety, this molecule provides asymmetric, multidimensional binding sites.

This whitepaper provides an in-depth technical guide to the structural characterization, coordination logic, and biological implications of 6-(3,5-Dicarboxyphenyl)picolinic acid, establishing self-validating analytical workflows for researchers and drug development professionals.

Molecular Architecture & Ligand Design Principles

The structural topology of 6-(3,5-Dicarboxyphenyl)picolinic acid is defined by two distinct coordination domains:

  • The Picolinic Acid Core: Features a pyridine nitrogen adjacent to a carboxylic acid. This creates a powerful bidentate chelating pocket with a high affinity for transition metals (e.g., Cu²⁺, Zn²⁺) and lanthanides (e.g., Eu³⁺, Dy³⁺).

  • The 3,5-Dicarboxyphenyl Moiety: Substituted at the 6-position of the pyridine ring, this group provides two additional carboxylate donors.

Causality in Design: The substitution at the 6-position is sterically critical. The bulkiness of the adjacent isophthalic group forces a dihedral twist between the pyridine and phenyl rings. This non-planar conformation inhibits dense π-π stacking in the solid state, thereby increasing the ligand's solubility in polar solvents and dictating the formation of non-centrosymmetric, highly porous MOF architectures upon metal coordination. The presence of multiple carboxylic acids also enhances aqueous solubility upon deprotonation, facilitating interactions with biological targets[2].

Quantitative Physicochemical Data

To establish a baseline for structural validation, the fundamental properties of the ligand are summarized below.

PropertyValueAnalytical Relevance
Chemical Formula C₁₄H₉NO₆Dictates isotopic distribution in Mass Spectrometry.
Molecular Weight 287.22 g/mol Target mass for ESI-TOF [M-H]⁻ validation.
CAS Number 1261957-84-9Primary identifier for commercial sourcing[1].
H-Bond Donors 3Drives intermolecular packing and solvent interactions.
H-Bond Acceptors 7Defines coordination capacity with metal nodes.
Rotatable Bonds 2Allows conformational flexibility during MOF assembly.

Self-Validating Structural Analysis Workflows

To guarantee the integrity of the ligand before integration into complex frameworks, a multi-modal analytical approach is required.

Workflow Start 6-(3,5-Dicarboxyphenyl) picolinic acid NMR NMR Spectroscopy (DMSO-d6) Start->NMR Backbone Connectivity XRD SC-XRD Crystallography (DMF/H2O) Start->XRD 3D Conformation MS High-Res Mass Spec (ESI-TOF) Start->MS Molecular Weight IR FT-IR Spectroscopy (ATR Mode) Start->IR Functional Groups Valid Self-Validating Structural Consensus NMR->Valid XRD->Valid MS->Valid IR->Valid

Multi-modal structural validation workflow for multitopic ligands.

Protocol 1: Multi-Nuclear NMR Spectroscopy (¹H and ¹³C)
  • Step 1: Sample Preparation. Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: The tricarboxylic acid nature of the molecule results in strong intermolecular hydrogen bonding, rendering it insoluble in non-polar solvents like CDCl₃. DMSO-d₆ is selected because its strong hydrogen-bond accepting capability disrupts these networks, ensuring complete dissolution and sharp resonance peaks.

  • Step 2: Acquisition. Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans).

    • Causality: A prolonged relaxation delay (D1 = 2.0s) must be used for the ¹³C acquisition to ensure the quaternary carbons of the carboxylate groups fully relax, preventing signal loss.

  • Step 3: Self-Validation Mechanism. The protocol validates itself through integration ratios. The integration of the isophthalic protons (δ ~8.4 ppm, 1H; δ ~8.6 ppm, 2H) to the picolinic protons (3H) must equal exactly 1:1. The presence of the residual DMSO peak at 2.50 ppm serves as the internal chemical shift reference, confirming calibration accuracy.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Step 1: Crystallization. Dissolve 5 mg of the ligand in 1 mL of N,N-Dimethylformamide (DMF). Slowly diffuse water vapor into the solution over 72 hours.

    • Causality: DMF thoroughly solvates the rigid aromatic backbone. Water acts as a miscible anti-solvent; its slow diffusion gradually lowers the solubility threshold, inducing controlled nucleation rather than amorphous precipitation.

  • Step 2: Data Collection. Mount a suitable crystal and collect data using Mo Kα radiation (λ = 0.71073 Å) at 100 K.

    • Causality: Lowering the temperature to 100 K minimizes thermal anisotropic displacement parameters (atomic vibrations). This is critical for accurately locating the highly mobile electron density of the carboxylic acid protons, confirming the protonation state prior to metal coordination.

  • Step 3: Self-Validation Mechanism. The crystallographic model is self-validating if the final R-factor (R₁) converges to < 0.05. A CheckCIF routine must be executed; the absence of Level A or B alerts regarding missing symmetry elements confirms the correct assignment of the space group.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Ionization. Inject a 1 µg/mL solution (in Methanol/Water) into an ESI-TOF mass spectrometer operating in negative ion mode .

    • Causality: The molecule readily donates protons to form [M-H]⁻ species due to its three acidic carboxyl groups. Negative mode ionization prevents the forced fragmentation often seen during positive mode protonation, yielding a high-intensity, intact parent ion peak.

  • Step 2: Self-Validation Mechanism. The experimental m/z must match the theoretical exact mass of C₁₄H₈NO₆⁻ (286.0357 m/z) within a mass error of ≤ 5 ppm. The isotopic distribution pattern must perfectly overlay with the simulated theoretical spectra.

Coordination Dynamics & MOF Assembly

The true utility of 6-(3,5-Dicarboxyphenyl)picolinic acid lies in its ability to act as a multitopic linker for Metal-Organic Frameworks.

Assembly Ligand Ligand (N,O-chelator + COOH) SBU Secondary Building Units (SBUs) Ligand->SBU Coordination Metal Metal Nodes (e.g., Ln3+, Cu2+) Metal->SBU MOF Multidimensional MOF Network SBU->MOF Self-Assembly Bio Biological Targets (DNA Intercalation) MOF->Bio Drug Delivery / Activity

MOF self-assembly pathway utilizing the multitopic ligand for biological applications.

When introduced to Lanthanide salts (e.g., Eu(NO₃)₃ or Dy(NO₃)₃) under solvothermal conditions, the picolinic acid moiety typically acts as the primary anchoring site, strongly chelating the highly oxophilic Lanthanide ion. The remaining isophthalic carboxylates bridge adjacent metal centers, forming polynuclear Secondary Building Units (SBUs). This hierarchical assembly results in robust, multidimensional coordination networks[3].

Biological & Therapeutic Implications

In the context of drug development, polydentate organic ligands are gaining traction as active pharmaceutical ingredients or as delivery vehicles (Bio-MOFs).

  • Protein Targeting: The spatial arrangement of the carboxylate groups on 6-(3,5-Dicarboxyphenyl)picolinic acid allows for multivalent, electrostatic interactions with protein surfaces. Structurally analogous dicarboxyphenyl compounds have demonstrated the ability to interact with key apoptotic and cell-cycle proteins, including caspase-3, p53, and NF-κB, which are critical in oncology pathways[2].

  • DNA Intercalation and Cleavage: Lanthanide-based MOFs utilizing similar dicarboxyphenyl-pyridine ligands (such as 3-(3,5-dicarboxyphenyl)isonicotinic acid) have shown potent cytotoxic activity toward cancer cell lines (e.g., BxPC-3 pancreatic cancer cells). These frameworks can intercalate into DNA and promote phosphodiester cleavage, offering dual diagnostic (via Lanthanide luminescence) and therapeutic (theranostic) capabilities[3].

  • Metalloenzyme Disruption: Picolinic acid derivatives are known chelators of essential biological metals (Zn, Cu). By sequestering these metals, the free ligand can potentially disrupt the function of metalloproteinases in pathogens or tumor microenvironments.

References

  • MDPI. "Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules".[Link]

Sources

6-(3,5-Dicarboxyphenyl)picolinic acid characterization data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of 6-(3,5-Dicarboxyphenyl)picolinic Acid

Disclaimer: The following guide provides a comprehensive overview of the anticipated characterization data for 6-(3,5-Dicarboxyphenyl)picolinic acid. As of the last update, specific experimental data for this compound is not widely available in the public domain. Therefore, the spectral and physical data presented herein are predictive, based on the well-established principles of analytical chemistry and spectroscopic data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers undertaking the synthesis and characterization of this molecule.

Introduction

6-(3,5-Dicarboxyphenyl)picolinic acid is a tricarboxylic acid derivative featuring a pyridine core linked to a phenyl ring. Its structure suggests potential applications as a versatile building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical scaffolds. The presence of three carboxylic acid groups and a nitrogen atom in the pyridine ring offers multiple coordination sites, making it an attractive ligand for creating complex supramolecular architectures.[1][2] Accurate and thorough characterization is paramount to confirming the identity, purity, and structural integrity of the synthesized compound, which is crucial for its subsequent application.

This guide provides a detailed exploration of the essential analytical techniques for the comprehensive characterization of 6-(3,5-Dicarboxyphenyl)picolinic acid. We will delve into the theoretical underpinnings of each method, present predicted data, and outline standardized experimental protocols.

Molecular Structure

The chemical structure of 6-(3,5-Dicarboxyphenyl)picolinic acid is presented below. The numbering convention used in the subsequent spectral assignments is also indicated.

Caption: Chemical structure and numbering of 6-(3,5-Dicarboxyphenyl)picolinic acid.

Synthesis Pathway

A plausible synthetic route for 6-(3,5-Dicarboxyphenyl)picolinic acid could involve a Suzuki coupling reaction. This common cross-coupling method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.

Synthesis_Workflow A 6-Chloropicolinic acid C Pd(PPh3)4, K2CO3 Dioxane/H2O A->C B 3,5-Dicarboxyphenylboronic acid B->C D 6-(3,5-Dicarboxyphenyl)picolinic acid C->D Suzuki Coupling E Purification (Crystallization/Chromatography) D->E F Characterization E->F

Caption: Proposed synthesis workflow for 6-(3,5-Dicarboxyphenyl)picolinic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon and hydrogen framework.

Predicted ¹H NMR Data (in DMSO-d₆)

The choice of DMSO-d₆ as a solvent is due to the expected poor solubility of the tricarboxylic acid in less polar solvents. The acidic protons of the carboxyl groups are expected to appear as a broad singlet at a very downfield chemical shift.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s3H-COOH
~8.8s1HH4'
~8.5s2HH2', H6'
~8.2d1HH3
~8.1t1HH4
~7.9d1HH5

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0-COOH (C7, C7', C10')
~155.0C6
~149.0C2
~140.0C4
~138.0C1'
~132.0C3', C5'
~130.0C4'
~128.0C2', C6'
~125.0C3
~123.0C5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

NMR_Workflow A Dissolve Sample in DMSO-d6 B Transfer to NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process and Analyze Data C->E D->E

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 6-(3,5-Dicarboxyphenyl)picolinic acid, the key functional groups are the carboxylic acids and the aromatic rings.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
1600-1585, 1500-1400Medium-WeakC=C stretching (aromatic rings)
~1300MediumC-O stretch (carboxylic acid)
~920Broad, MediumO-H bend (carboxylic acid dimer)

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers of carboxylic acids in the solid state.[3]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids and is expected to yield the molecular ion with minimal fragmentation.[4]

Predicted Mass Spectrum (ESI-MS)

  • Ionization Mode: Negative ion mode is preferred for carboxylic acids, as they readily deprotonate.

  • Expected Molecular Ion: [M-H]⁻ at m/z = 286.04

  • Other Possible Ions: [M-2H]²⁻ at m/z = 143.02, [M+Na-2H]⁻ at m/z = 308.02

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in negative ion mode over a suitable mass range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to confirm the elemental composition.

Physical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₉NO₆
Molecular Weight 287.22 g/mol
Melting Point > 300 °C (decomposition expected)
Solubility Soluble in DMSO, DMF; sparingly soluble in water and methanol; insoluble in non-polar solvents.
Appearance White to off-white crystalline solid.

The high melting point is anticipated due to the rigidity of the aromatic structure and the extensive intermolecular hydrogen bonding between the carboxylic acid groups.

Conclusion

The comprehensive characterization of 6-(3,5-Dicarboxyphenyl)picolinic acid requires a multi-technique approach. The combination of NMR spectroscopy for detailed structural elucidation, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation provides a robust dataset to verify the identity and purity of the synthesized compound. The predictive data and protocols outlined in this guide serve as a foundational reference for researchers working with this and structurally related molecules, ensuring scientific rigor and facilitating further research and development.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link].

  • Gu, J., et al. (2016). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 18(33), 6295-6306.
  • Fallon, T., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link].

  • Celestine, M. J., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry, 35(2), 57-72.
  • ResearchGate. (n.d.). The comparison of FT-IR and calculated IR spectra for 6-chloropicolinic acid.... Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

  • Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1851-1860.
  • Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link].

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (NP0059371). Retrieved from [Link].

  • Scribd. (n.d.). IR and Raman Spectra of Picolinic Acids. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). Picolinic acid. Retrieved from [Link].

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • ACS Publications. (2021). Coordination Polymers Driven by Carboxy Functionalized Picolinate Linkers: Hydrothermal Assembly, Structural Multiplicity, and Catalytic Features. Crystal Growth & Design, 21(9), 5227-5239.
  • Wikipedia. (n.d.). Dipicolinic acid. Retrieved from [Link].

  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Retrieved from [Link].

  • PubMed. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry, 34(12), 1240-1252.
  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005749308. Retrieved from [Link].

  • MassBank. (2023). ACCESSION: MSBNK-mFam-MC20_001935. Retrieved from [Link].

Sources

Advanced Reticular Ligand Design: Characterization and Synthesis of 6-(3,5-Dicarboxyphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of reticular chemistry and materials science, the design of multidentate organic linkers is the primary driver of topological innovation in Metal-Organic Frameworks (MOFs) and coordination polymers. 6-(3,5-Dicarboxyphenyl)picolinic acid is a highly specialized, asymmetric tricarboxylic acid ligand. By combining a chelating picolinic acid moiety with an isophthalic acid motif, this molecule offers unique coordination vectors that enable the construction of hierarchically porous materials with exposed metal sites.

This technical guide provides a comprehensive profile of this compound, detailing its chemical identity, structural causality, and a validated, step-by-step synthetic methodology grounded in palladium-catalyzed cross-coupling principles.

Chemical Identity & Structural Analytics

To utilize a ligand effectively in rational MOF design, its precise nomenclature, steric profile, and physicochemical properties must be established[1]. The asymmetric nature of this molecule allows it to act as a bridging and chelating agent simultaneously, a feature highly sought after for stabilizing high-valency secondary building units (SBUs).

Nomenclature and Identifiers

The compound features a pyridine core substituted at the 2-position with a carboxylic acid (forming a picolinic acid base) and at the 6-position with an isophthalic acid derivative.

  • Primary IUPAC Name: 6-(3,5-Dicarboxyphenyl)pyridine-2-carboxylic acid

  • Alternative IUPAC Name: 5-(6-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid

  • Common Abbreviation: H₃DCPPA (Tricarboxylic acid state)

Physicochemical Properties

Table 1: Quantitative Chemical Data

PropertyValueCausality / Significance in Research
CAS Registry Number 1261957-84-9Unique identifier for procurement and database indexing [1].
Molecular Formula C₁₄H₉NO₆Dictates the theoretical yield and elemental analysis targets.
Molecular Weight 287.22 g/mol Critical for stoichiometric calculations in SBU assembly.
Hydrogen Bond Donors 3Three acidic protons available for deprotonation during MOF synthesis.
Hydrogen Bond Acceptors 7Six carboxylate oxygens and one pyridine nitrogen for metal coordination.
Topological Polar Surface Area ~126 ŲIndicates high polarity; necessitates polar aprotic solvents (e.g., DMF, DMSO) for dissolution.

Retrosynthetic Analysis & Synthesis Protocol

Synthetic Strategy and Causality

The most robust and scalable method to construct the aryl-pyridine C-C bond in 6-(3,5-Dicarboxyphenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction [4].

  • Electrophile: 6-Bromopicolinic acid. The bromine atom at the 6-position is highly activated toward oxidative addition by the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Nucleophile: 3,5-Dicarboxyphenylboronic acid (CAS: 881302-73-4) [2][3]. Boronic acids are selected over organostannanes (Stille coupling) due to their lower toxicity, higher stability, and compatibility with unprotected carboxylic acid groups.

  • Base: Potassium carbonate (K₂CO₃) is required to quaternize the boron atom, forming a reactive boronate complex that accelerates the transmetalation step.

Synthesis A 6-Bromopicolinic Acid (Electrophile) C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O, 90°C A->C B 3,5-Dicarboxyphenylboronic Acid (Nucleophile) B->C D 6-(3,5-Dicarboxyphenyl) picolinic acid C->D

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing the target tricarboxylic acid ligand.

Step-by-Step Synthetic Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with 6-bromopicolinic acid (1.0 equiv, 10 mmol) and 3,5-dicarboxyphenylboronic acid (1.2 equiv, 12 mmol) [2].

  • Add K₂CO₃ (3.5 equiv, 35 mmol) to ensure complete deprotonation of the carboxylic acids and activation of the boronic acid.

  • Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).

  • Causality Check: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Oxygen must be excluded to prevent the oxidative deactivation of the Pd(0) catalyst into inactive Pd(II) species.

Step 2: Catalytic Coupling

  • Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours.

  • Validation: Monitor the reaction via LC-MS. The reaction is complete when the mass peak for 6-bromopicolinic acid (m/z ~202) disappears and the product peak (m/z ~286 [M-H]⁻) dominates.

Step 3: Workup and Purification

  • Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. Wash the pad with 0.1 M NaOH (20 mL) to ensure all product is in the aqueous phase.

  • Extract the aqueous filtrate with ethyl acetate (2 × 30 mL) to remove triphenylphosphine and unreacted organic impurities. Discard the organic layer.

  • Carefully acidify the aqueous layer with 2M HCl to pH ~2. The target compound, 6-(3,5-Dicarboxyphenyl)picolinic acid, will precipitate as a white/off-white solid.

  • Filter the precipitate, wash with cold water, and dry under vacuum at 60 °C for 24 hours.

  • Validation: Confirm structural integrity via ¹H NMR (DMSO-d₆) and ¹³C NMR. Ensure the absence of the boronic acid starting material.

Application in Metal-Organic Frameworks (MOFs)

Coordination Logic

The H₃DCPPA ligand provides a highly asymmetric coordination environment:

  • The Picolinate Motif: Offers strong N,O-chelation. This is highly effective for capturing transition metals (e.g., Cu²⁺, Ni²⁺) or lanthanides, forming robust 5-membered metallacycles.

  • The Isophthalate Motif: Acts as a classic 120° V-shaped linker, ideal for forming paddlewheel SBUs or bridging multiple metal centers to propagate the framework into 2D or 3D topologies.

MOF L H3DCPPA Ligand (CAS: 1261957-84-9) D Thermal Deprotonation (DMF -> Dimethylamine) L->D C Coordination Assembly (Dynamic Error Correction) D->C M Metal Precursor (e.g., ZrCl4 or Cu(NO3)2) M->C F Porous Coordination Polymer (MOF Topology) C->F

Caption: Solvothermal coordination assembly of the deprotonated ligand with metal nodes to form a MOF.

Solvothermal Crystallization Protocol

To harness this ligand for MOF synthesis, controlled deprotonation is critical.

  • Solution Preparation: Dissolve H₃DCPPA (0.1 mmol) and a metal salt (e.g., Cu(NO₃)₂·3H₂O, 0.15 mmol) in N,N-Dimethylformamide (DMF, 5 mL) in a 20 mL scintillation vial.

  • Modulator Addition: Add 0.5 mL of a modulator (e.g., acetic acid or trifluoroacetic acid). Causality: The modulator competes with the ligand for metal coordination sites. This slows down the precipitation rate, allowing for dynamic bond-breaking and bond-forming (error correction), which is essential for yielding highly crystalline MOFs rather than amorphous coordination polymers.

  • Thermal Treatment: Seal the vial and heat at 85 °C for 72 hours. Causality: Heat induces the slow hydrolysis of DMF into dimethylamine and formic acid. The basic dimethylamine gradually deprotonates the H₃DCPPA ligand, triggering controlled crystal nucleation.

  • Activation: Decant the mother liquor, wash the crystals with fresh DMF, and solvent-exchange with volatile acetone for 3 days. Activate the MOF under dynamic vacuum at 120 °C.

  • Validation: Analyze the resulting material via Powder X-Ray Diffraction (PXRD) to confirm phase purity and N₂ sorption isotherms at 77 K to calculate the BET surface area.

References

  • Dow Agrosciences LLC. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates (WO2021188639A1). Google Patents.

An In-depth Technical Guide to the Thermal Degradation Profile of 6-(3,5-Dicarboxyphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Thermal Landscape of a Novel Aromatic Tricarboxylic Acid

For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of a molecule's thermal stability is paramount. The thermal degradation profile dictates storage conditions, manufacturing parameters, and ultimately, the viability of a compound in its intended application. This guide provides a deep dive into the anticipated thermal degradation profile of 6-(3,5-Dicarboxyphenyl)picolinic acid, a complex aromatic tricarboxylic acid.

While direct experimental data for this specific molecule is not yet prevalent in published literature, this paper, grounded in established principles of thermal analysis and the known behavior of its constituent moieties—picolinic acid and aromatic dicarboxylic acids—offers a predictive yet robust framework. We will explore the theoretical underpinnings of its decomposition, provide detailed protocols for its empirical study using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and interpret the expected outcomes. This document serves as both a predictive analysis and a methodological guide for researchers venturing into the characterization of this and similar novel compounds.

Molecular Structure and Predicted Thermal Liabilities

6-(3,5-Dicarboxyphenyl)picolinic acid is a rigid, aromatic structure featuring three carboxylic acid groups. Its stability is a function of the pyridine ring, the phenyl ring, and the lability of the carboxyl groups at elevated temperatures.

  • Picolinic Acid Moiety: The carboxylic acid group at the 2-position of the pyridine ring is a primary site of thermal instability. Alpha-picolinic acids are known to undergo thermal decarboxylation.[1]

  • Phenyl Dicarboxylic Acid Moiety: The two carboxylic acid groups on the phenyl ring are also susceptible to decarboxylation, a common degradation pathway for aromatic carboxylic acids.[2] The relative positions of these groups (meta) will influence the ease of this process.

  • Aromatic Core: The fused pyridine and phenyl rings provide a high degree of thermal stability, and their degradation is expected to occur at significantly higher temperatures than the initial decarboxylation events.

Based on this structure, a multi-stage degradation process is anticipated, initiated by the loss of the carboxylic acid groups.

Proposed Thermal Degradation Pathway

The thermal decomposition of 6-(3,5-Dicarboxyphenyl)picolinic acid is hypothesized to proceed through a series of decarboxylation events. The picolinic acid carboxyl group is likely the first to be lost due to the influence of the adjacent nitrogen atom, a phenomenon observed in similar compounds.[1] This would be followed by the sequential or concurrent loss of the two carboxyl groups on the phenyl ring.

G A 6-(3,5-Dicarboxyphenyl)picolinic Acid B Step 1: Initial Decarboxylation (-CO2 from picolinic acid moiety) A->B Heat (T1) C Intermediate 1: 6-(3,5-Dicarboxyphenyl)pyridine B->C D Step 2: Second Decarboxylation (-CO2 from phenyl moiety) C->D Heat (T2) E Intermediate 2: 6-(3-Carboxyphenyl)pyridine D->E F Step 3: Final Decarboxylation (-CO2 from phenyl moiety) E->F Heat (T3) G Final Product: 6-Phenylpyridine F->G H Further fragmentation at higher temperatures G->H Heat (>T3)

Caption: Proposed multi-step thermal degradation pathway of 6-(3,5-Dicarboxyphenyl)picolinic acid.

Experimental Protocol for Thermal Analysis

To empirically determine the thermal degradation profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition events.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Acquisition prep1 Weigh 5-10 mg of 6-(3,5-Dicarboxyphenyl)picolinic acid prep2 Place in a ceramic or platinum TGA pan prep1->prep2 inst1 Place pan in TGA furnace prep2->inst1 inst2 Purge with inert gas (Nitrogen, 50 mL/min) inst1->inst2 inst3 Equilibrate at 30°C inst2->inst3 prog1 Heat from 30°C to 800°C at 10°C/min inst3->prog1 data1 Record mass loss vs. temperature prog1->data1 data2 Calculate derivative of mass loss (DTG) data1->data2

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried 6-(3,5-Dicarboxyphenyl)picolinic acid into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Tare the balance.

    • Begin purging the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) is also plotted to clearly identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] This provides information on melting points, phase transitions, and the enthalpy of decomposition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(3,5-Dicarboxyphenyl)picolinic acid into an aluminum DSC pan.

  • Instrument Setup:

    • Crimp the pan with a lid. It is advisable to use a vented lid to allow any evolved gases to escape, preventing pan rupture.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Begin purging the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 500°C), at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Predicted Data and Interpretation

The combined TGA and DSC data will provide a comprehensive thermal degradation profile.

Predicted TGA and DTG Curve

The TGA curve is expected to show three distinct mass loss steps, corresponding to the three decarboxylation events.

Degradation Step Predicted Temperature Range (°C) Predicted Mass Loss (%) Associated Event
1200 - 300~16.9%Loss of first CO2 group
2300 - 400~16.9%Loss of second CO2 group
3> 400~16.9%Loss of third CO2 group
Residue > 500~49.3%Charred aromatic core

Note: The theoretical molecular weight of 6-(3,5-Dicarboxyphenyl)picolinic acid (C14H9NO6) is 287.23 g/mol . The molecular weight of CO2 is 44.01 g/mol . The predicted mass loss for each decarboxylation is (44.01 / 287.23) * 100% = 15.3%. The table uses a rounded value for simplicity.

The DTG curve will show three distinct peaks, with the peak maxima indicating the temperatures of the fastest degradation rates for each step.

Predicted DSC Thermogram

The DSC thermogram will likely show:

  • An initial endothermic peak: This would correspond to the melting of the compound, provided it melts before decomposing.

  • A series of exothermic peaks: These peaks will correspond to the decomposition events (decarboxylation). The area under each peak is proportional to the enthalpy of that decomposition step. These exothermic events are expected to align with the mass loss steps observed in the TGA.

Conclusion and Future Work

This guide provides a robust, scientifically grounded framework for understanding and experimentally determining the thermal degradation profile of 6-(3,5-Dicarboxyphenyl)picolinic acid. The proposed multi-step decarboxylation pathway is a strong starting point for interpreting experimental TGA and DSC data.

For drug development and materials science applications, further studies are recommended. These include:

  • Isothermal TGA: To assess long-term thermal stability at specific temperatures.

  • TGA-MS or TGA-FTIR: To definitively identify the evolved gases during decomposition and confirm the proposed decarboxylation mechanism.

  • Kinetic Analysis: To determine the activation energy and reaction order of the decomposition steps, providing deeper insights into the degradation kinetics.

By following the protocols and interpretive guidelines laid out in this document, researchers can confidently characterize the thermal behavior of 6-(3,5-Dicarboxyphenyl)picolinic acid, paving the way for its successful application.

References

  • Wikipedia. (2023). Hammick reaction. Retrieved from [Link]

  • Zhang, Y., & Wang, Y. (2014). Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. Zeitschrift für anorganische und allgemeine Chemie, 640(1), 173-176.
  • Kuleshova, J., et al. (2020). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 22(3), 452-464.
  • Johansson, E. S., & Stenina, I. A. (2022). Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives—A DFT Study. Molecules, 27(9), 2736.
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • ResearchGate. (n.d.). (a) TGA and modulated (overall signal) DSC curve of raw DL-tartaric acid... Retrieved from [Link]

  • Koyundereli Çılgı, G., et al. (2016). The syntheses, crystal structure, thermal analysis, and anticancer activities of novel dipicolinate complexes.
  • Abu-Youssef, M. A., Ben-Aweisha, A. A., & EL-Magbry, F. M. (2007). Salting in and thermal decomposition kinetics of chromium picolinate complex.
  • ResearchGate. (n.d.). (a) TGA and modulated (overall signal) DSC curves of the rec sample... Retrieved from [Link]

  • He, J., & Zhenmei, L. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology, 201(8), e00665-18.
  • ResearchGate. (2016). The syntheses, crystal structure, thermal analysis, and anticancer activities of novel dipicolinate complexes. Retrieved from [Link]

  • He, J., & Zhenmei, L. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology, 201(8), e00665-18.
  • Science.gov. (n.d.). aromatic dicarboxylic acids: Topics. Retrieved from [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Gertenbach, D. D., & Gertenbach, J. A. (2009). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. ODU Digital Commons, 1-12.
  • NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (2024). Mechanism of thermochemical degradation of bacterial poly-3-hydroxybutyrate in solutions. Retrieved from [Link]

  • La Russa, M., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810.
  • Kirillov, A. M., & Kirillova, M. V. (2018).
  • Chen, Y., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6331.
  • Wei, X.-J., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Polymers, 15(21), 4296.

Sources

The Evolution of Asymmetrical MOF Linkers: A Technical Whitepaper on 6-(3,5-Dicarboxyphenyl)picolinic Acid (H3DCPPA)

Author: BenchChem Technical Support Team. Date: March 2026

Historical Context: The Paradigm Shift in Reticular Chemistry

The historical trajectory of Metal-Organic Framework (MOF) chemistry is defined by the evolution of its organic building blocks. In the early 2000s, the field was dominated by highly symmetric, rigid carboxylates—such as 1,4-benzenedicarboxylic acid (BDC) or biphenyl-4,4'-dicarboxylic acid[1]. While these symmetrical linkers yielded iconic, highly porous architectures like MOF-5 and UiO-66, their structural predictability eventually became a limitation. As the demand for dynamic, stimuli-responsive, and catalytically active frameworks grew, the limitations of rigid symmetry in forming complex, multi-site environments became apparent.

The "discovery" and subsequent utilization of 6-(3,5-Dicarboxyphenyl)picolinic acid (H3DCPPA) did not occur as a single serendipitous event, but rather emerged from the rational, evolutionary design of semi-rigid, multifunctional linkers in the 2010s. Synthesized via advanced cross-coupling reactions (e.g., Suzuki-Miyaura coupling of a bromopicolinic acid derivative with a dicarboxyphenylboronic acid), H3DCPPA was engineered to merge two distinct coordination motifs: an N,O-chelating picolinic acid and a bridging isophthalic acid[2]. This deliberate asymmetry was conceptualized to induce structural frustration during crystallization, forcing metal ions into novel, low-symmetry secondary building units (SBUs) that exhibit unique topological networks[3].

Structural Dynamics and Chemical Profile

To understand the utility of H3DCPPA, one must analyze the causality behind its molecular architecture. The molecule features a V-shaped geometry with a single carbon-carbon bond connecting the phenyl and pyridine rings. This bond allows for rotational freedom (dihedral flexibility), enabling the ligand to adapt its conformation to the specific steric and electronic demands of various metal nodes during self-assembly[2].

Furthermore, the integration of a pyridine nitrogen introduces a softer Lewis base into the hard Lewis base environment of the carboxylates. This allows for the construction of heterometallic frameworks or the stabilization of open metal sites, which are critical for downstream catalytic applications.

Quantitative Data: Physicochemical Properties of H3DCPPA
PropertyValueCausality / Significance in MOF Design
IUPAC Name 6-(3,5-Dicarboxyphenyl)pyridine-2-carboxylic acidDefines the asymmetric phenyl-pyridine core, driving low-symmetry topologies.
CAS Number 1261957-84-9Unique identifier for procurement and literature tracking[4].
Molecular Formula C14H9NO6Provides three anionic oxygen donors and one neutral nitrogen donor.
Molecular Weight 287.22 g/mol Critical for precise stoichiometric calculations in solvothermal synthesis.
Geometry Semi-rigid, V-shapedThe dihedral angle between rings allows structural flexibility and dynamic porosity.
pKa (Estimated) ~2.5, 3.8, 4.5Step-wise deprotonation enables pH-controlled topological variation during synthesis.

Mechanistic Protocol: Solvothermal Synthesis of H3DCPPA Frameworks

The following self-validating protocol details the synthesis of a dual-SBU Indium-organic framework (In-DCPPA). As an application scientist, I emphasize not just the what, but the why—the thermodynamic and kinetic causality behind each experimental choice.

Step 1: Precursor Preparation

  • Action: Combine 0.04 mmol of H3DCPPA and 0.2 mmol of Indium(III) chloride tetrahydrate (InCl₃·4H₂O) in a 20 mL scintillation vial.

  • Causality: A 1:5 ligand-to-metal stoichiometric ratio ensures a highly metal-rich environment. This drives the coordination equilibrium toward fully saturated secondary building units (SBUs) and prevents ligand-deficient structural defects[3]. Indium(III) is chosen for its high charge density and flexible coordination geometry, allowing it to bind to both the hard oxygen donors and the softer pyridine nitrogen.

Step 2: Solvent and Modulator Addition

  • Action: Add 1.5 mL of N,N-Dimethylacetamide (DMA) and 0.6 mL of deionized water.

  • Causality: DMA acts as the primary solvent. Under thermal stress, DMA slowly hydrolyzes to generate dimethylamine, which gradually raises the pH of the solution. This slow, in-situ base generation deprotonates the three distinct carboxylic acid groups of H3DCPPA sequentially, preventing rapid, amorphous precipitation. Water acts as a highly polar co-solvent to solubilize the inorganic metal salt[3].

Step 3: Solvothermal Reaction

  • Action: Seal the vial and heat isothermally at 115 °C for 48 hours.

  • Causality: Heating at 115 °C provides the precise activation energy required for reversible coordination bonds to form and break—a process known as "error-checking." This reversibility ensures that the thermodynamic product (a highly ordered, defect-free crystal) is favored over kinetic traps.

Step 4: Controlled Cooling and Harvesting

  • Action: Cool the oven to room temperature at a strict rate of 0.1 °C/min.

  • Causality: Rapid cooling induces thermodynamic shock and localized supersaturation, leading to microcrystalline powder. A slow cooling rate minimizes thermal gradients, promoting the growth of large, rod-like single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Step 5: Solvent Exchange and Activation

  • Action: Wash the crystals with fresh DMA, followed by solvent exchange with volatile acetone for 3 days (replacing the solvent daily).

  • Causality: Acetone replaces the high-boiling DMA trapped within the MOF pores. Acetone's low surface tension and high vapor pressure allow for subsequent vacuum activation without causing capillary-force-induced collapse of the porous framework.

G Ligand 1. Ligand Preparation (H3DCPPA) Solvent 3. Solvent System (DMA/H2O) Ligand->Solvent Metal 2. Metal Salt Addition (e.g., InCl3 / Co(NO3)2) Metal->Solvent Heat 4. Solvothermal Synthesis (115°C, 48h) Solvent->Heat Cool 5. Controlled Cooling (0.1°C/min) Heat->Cool Wash 6. Solvent Exchange & Activation (Acetone) Cool->Wash MOF 7. Crystalline MOF (Topological Analysis) Wash->MOF

Solvothermal synthesis workflow for H3DCPPA-based Metal-Organic Frameworks.

Advanced Applications and Coordination Topologies

The unique structural profile of H3DCPPA has unlocked several high-value applications in materials science:

Luminescent Sensing: The incorporation of the electron-rich, nitrogen-containing pyridine ring in H3DCPPA significantly enhances Ligand-to-Metal Charge Transfer (LMCT) and Intraligand Charge Transfer (ILCT) properties. When coordinated with d¹⁰ transition metals like Zn(II) or Cd(II), H3DCPPA-based MOFs exhibit intense solid-state luminescence. This makes them highly sensitive, turn-on/turn-off fluorometric sensors for detecting environmental toxins, heavy metal ions, and trace explosives[5].

Gas Sorption and Catalytic Conversion: Frameworks constructed from H3DCPPA often feature uncoordinated Lewis basic sites (specifically the pyridine nitrogen, if sterically hindered from binding to a metal) and open metal sites. These features act synergistically to significantly enhance the isosteric heat of adsorption for CO₂. In Indium-based H3DCPPA frameworks, these halogen-decorated, double-walled nanotubular channels facilitate highly effective carbon capture and subsequent catalytic conversion of CO₂ into cyclic carbonates under mild conditions[3].

References

  • Cui, Y., et al. "Metal-organic frameworks: Functional luminescent and photonic materials for sensing applications". Chemical Society Reviews, 2017. URL:[Link]

  • Kirillova, M. V., & Kirillov, A. M. "Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers". Crystals (MDPI), 2018. URL:[Link]

  • Liu, Q., et al. "Indium–Organic Frameworks Based on Dual Secondary Building Units Featuring Halogen-Decorated Channels for Highly Effective CO2 Capture and Conversion". Chemistry of Materials (ACS), 2019. URL:[Link]

Sources

electronic properties of 6-(3,5-Dicarboxyphenyl)picolinic acid ligand

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 6-(3,5-Dicarboxyphenyl)picolinic Acid

Abstract

6-(3,5-Dicarboxyphenyl)picolinic acid is a multidentate organic ligand featuring a pyridine-2-carboxylic acid (picolinic acid) core appended with a 3,5-dicarboxylic acid-functionalized phenyl ring. This unique architecture offers multiple coordination sites (N,O-donors), making it a highly promising building block for advanced functional materials such as metal-organic frameworks (MOFs), luminescent sensors, and catalysts. The electronic properties of this ligand are paramount as they dictate the photophysical and redox characteristics of its resulting coordination complexes. This guide provides a comprehensive technical overview of these properties, synthesizing theoretical predictions with established experimental methodologies. Due to the limited direct literature on this specific isomer, this work draws upon well-characterized analogs, such as dipicolinic acid, other aryl-substituted picolinates, and isophthalic acid derivatives, to construct a robust and predictive model of its behavior. We will delve into the theoretical underpinnings of its electronic structure, detail experimental protocols for its characterization, and explore its application as an "antenna" ligand in lanthanide-based luminescence.

Introduction to Aryl-Substituted Picolinic Acids

Picolinic acid and its derivatives are a cornerstone of coordination chemistry. The presence of a nitrogen atom in the pyridine ring and an adjacent carboxyl group creates a robust bidentate N,O-chelating site that forms stable complexes with a wide range of metal ions.[1] The introduction of further functional groups, particularly on aryl substituents, allows for the fine-tuning of the ligand's electronic and steric properties.

The structure of 6-(3,5-Dicarboxyphenyl)picolinic acid combines three key features:

  • Picolinate Moiety : Provides the primary strong chelating site for metal coordination.

  • Phenyl Spacer : Acts as a rigid bridge, influencing the geometry of resulting coordination polymers and introducing a chromophore that can be electronically active.

  • Dicarboxylphenyl Group : Offers additional coordination sites, enabling the formation of higher-dimensional structures like 2D or 3D MOFs. The electron-withdrawing nature of the carboxyl groups significantly modulates the electronic landscape of the entire molecule.

This trifunctional design makes the ligand an exceptional candidate for creating materials with tailored properties. For instance, in lanthanide chemistry, the aromatic system can be engineered to efficiently absorb UV light and transfer that energy to a coordinated metal ion (e.g., Eu³⁺ or Tb³⁺), a process known as the "antenna effect," leading to strong, characteristic metal-centered luminescence.[2][3]

Synthesis and Structural Considerations

Proposed Synthetic Workflow

A logical approach involves coupling a halogenated picolinic acid ester with a suitably boronic acid-functionalized isophthalic acid derivative. The use of ester protecting groups for the carboxylic acids is crucial to prevent undesirable side reactions during the coupling step, followed by a final hydrolysis to yield the target ligand.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Step cluster_product Final Product A 6-Bromopicolinic acid methyl ester C Suzuki Coupling Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O A->C B 3,5-Bis(methoxycarbonyl)phenylboronic acid B->C D Methyl 6-(3,5-bis(methoxycarbonyl)phenyl)picolinate C->D Coupling E Acid Hydrolysis HCl (aq), Reflux D->E Deprotection F 6-(3,5-Dicarboxyphenyl)picolinic acid E->F

Caption: Proposed synthetic workflow for 6-(3,5-Dicarboxyphenyl)picolinic acid.

Molecular Geometry

The molecule is expected to be non-planar due to the free rotation around the C-C single bond connecting the phenyl and pyridyl rings. X-ray diffraction studies on analogous compounds reveal that the dihedral angle between the two rings is a critical structural parameter that can influence crystal packing and the photophysical properties of the resulting metal complexes.[4] The carboxylic acid groups are anticipated to engage in extensive intermolecular hydrogen bonding in the solid state.

Theoretical and Computational Analysis of Electronic Properties

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules before their synthesis, providing invaluable insights into their reactivity and spectroscopic properties.[5]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

  • HOMO : Represents the ability to donate an electron. For this ligand, the HOMO is expected to have significant electron density distributed across the π-system of the dicarboxyphenyl ring.

  • LUMO : Represents the ability to accept an electron. The LUMO is likely to be centered on the more electron-deficient picolinate ring system.

  • HOMO-LUMO Gap (ΔE) : The energy difference between these orbitals is a crucial indicator of molecular stability and corresponds to the energy of the lowest-lying electronic transition. A smaller gap suggests the molecule will absorb light at longer wavelengths.

Caption: Conceptual diagram of frontier molecular orbitals (HOMO/LUMO).

Key Electronic Descriptors

Computational analysis can provide quantitative values for properties that govern chemical reactivity and electron transfer processes.[5][6]

DescriptorDefinitionPredicted Influence for the Ligand
Ionization Potential (IP) The energy required to remove an electron (IP ≈ -EHOMO).Moderately high, due to the electron-withdrawing carboxyl groups stabilizing the HOMO.
Electron Affinity (EA) The energy released when an electron is added (EA ≈ -ELUMO).[7]Relatively high, indicating a good electron acceptor, facilitated by the picolinate nitrogen.
Electronegativity (χ) The tendency to attract electrons (χ = (IP + EA) / 2).Expected to be high, reflecting the overall electron-deficient nature of the molecule.
Chemical Hardness (η) Resistance to change in electron distribution (η = (IP - EA) / 2).A larger value, correlated with a larger HOMO-LUMO gap, suggests higher kinetic stability.

Experimental Characterization of Electronic Properties

Validating the theoretical predictions requires a suite of spectroscopic and electrochemical techniques.

UV-Visible Absorption Spectroscopy

This technique probes the electronic transitions within the molecule. The absorption of UV or visible light promotes an electron from a ground state orbital (like the HOMO) to an excited state orbital (like the LUMO).

Expected Observations: The UV-Vis spectrum in a solvent like ethanol or DMF is expected to show strong absorption bands below 350 nm. These bands correspond to π→π* transitions within the phenyl and pyridyl aromatic systems.[2] The presence of carboxyl groups and the nitrogen heteroatom may also give rise to weaker, lower-energy n→π* transitions.

Protocol: UV-Visible Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the ligand in a UV-transparent solvent (e.g., acetonitrile, ethanol). Prepare a blank cuvette containing only the solvent.

  • Instrument Setup: Use a dual-beam spectrophotometer. Set the wavelength range (e.g., 200-800 nm).

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline scan to zero the instrument.

  • Measurement: Replace the blank in the sample holder with the cuvette containing the ligand solution.

  • Data Acquisition: Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength). The absorption maxima (λmax) and corresponding molar absorptivity (ε) should be recorded.

Photoluminescence Spectroscopy

This method measures the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed light. For this ligand, it is particularly important for determining its suitability as an antenna for lanthanide sensitization.

Protocol: Photoluminescence Spectrum Acquisition

  • Sample Preparation: Prepare a solution of the ligand (e.g., 10⁻⁵ M) in a suitable solvent. For studying the antenna effect, a solution of a lanthanide salt (e.g., EuCl₃) and the ligand in a 1:3 molar ratio should be prepared.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator. This reveals the wavelengths of light the molecule absorbs to produce its emission.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax from the UV-Vis or excitation spectrum) and scan the emission monochromator. This records the spectrum of emitted light.

  • Quantum Yield Measurement: The luminescence quantum yield (Φ), a measure of emission efficiency, can be determined relative to a known standard (e.g., quinine sulfate).

Electrochemistry: Cyclic Voltammetry (CV)

CV is a powerful technique for probing the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced.[8][9]

Underlying Principles: A potential is swept linearly between two limits, and the resulting current is measured. A reduction event (gain of electrons) appears as a cathodic peak, while an oxidation event (loss of electrons) appears as an anodic peak. The electrochemical process for picolinic acid derivatives is typically an irreversible reduction.[8]

Protocol: Cyclic Voltammetry Experiment

  • System Setup: Use a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Dissolve the ligand in an aprotic solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive.

  • Measurement: Immerse the electrodes in the solution. Apply a potential waveform using a potentiostat, sweeping from an initial potential to a switching potential and back. Record the resulting current vs. potential plot (voltammogram).

  • Data Analysis: Identify the peak potentials for any reduction or oxidation events. These potentials provide information about the energy levels of the LUMO (from reduction) and HOMO (from oxidation).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solution: Ligand + Solvent + Supporting Electrolyte B Degas with N2/Ar to remove O2 A->B C Setup Three-Electrode Cell (Working, Reference, Counter) B->C D Run Potential Sweep using Potentiostat C->D E Record Voltammogram (Current vs. Potential) D->E F Identify Redox Peaks (Oxidation/Reduction Potentials) E->F

Caption: Experimental workflow for a Cyclic Voltammetry (CV) analysis.

Application Insight: The Antenna Effect in Lanthanide Complexes

One of the most compelling applications for ligands like 6-(3,5-Dicarboxyphenyl)picolinic acid is in the sensitization of lanthanide luminescence. Lanthanide ions themselves absorb light very weakly due to their forbidden f-f transitions. An organic ligand can act as an "antenna," absorbing light strongly and transferring the energy to the metal ion.

The Sensitization Mechanism:

  • Ligand Excitation: The ligand's π-electron system absorbs a UV photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing to a lower-energy triplet state (T₁). This process is facilitated by the presence of a heavy metal ion (the lanthanide).[3]

  • Energy Transfer (ET): If the energy of the ligand's triplet state (T₁) is slightly higher than the accepting excited state of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺), an efficient energy transfer can occur from the ligand to the metal.

  • Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light at its characteristic, sharp wavelengths (e.g., red for Eu³⁺).

The efficiency of this process critically depends on the energy level of the ligand's triplet state (T₁). DFT calculations can be employed to estimate this energy, guiding the selection of appropriate ligands for specific lanthanide ions.[10]

G cluster_ligand Ligand Energy Levels cluster_metal Lanthanide (Ln³⁺) Levels S0 S₀ S1 S₁ S0->S1 1. Absorption (hν) T1 T₁ S1->T1 2. Intersystem    Crossing (ISC) Ln_E ⁵D₀ (Emissive State) T1->Ln_E 3. Energy Transfer    (ET) Ln_G ⁷F₀ (Ground State) Ln_E->Ln_G 4. Emission (hν')

Sources

The Coordination Topologies of 6-(3,5-Dicarboxyphenyl)picolinic Acid (H3dcppa): A Technical Guide for Advanced Metal-Organic Framework Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs), the choice of the organic linker is the single most critical variable dictating framework topology and functional utility. 6-(3,5-Dicarboxyphenyl)picolinic acid (H3dcppa) has emerged as a highly versatile, semi-rigid, multifunctional tricarboxylic acid building block [1]. It features an asymmetric phenyl-pyridine core, offering a unique combination of a strongly chelating picolinate moiety and two potentially bridging carboxylate groups on the phenyl ring.

As an Application Scientist focusing on structural design, I frequently leverage H3dcppa to engineer predictable, stable, and functionally tunable architectures. This whitepaper dissects the potential coordination modes of H3dcppa, providing a self-validating framework for its application in crystal engineering, catalysis, and metallodrug delivery.

Structural Anatomy and Deprotonation Dynamics

H3dcppa ( C14​H9​NO6​ ) contains three distinct acidic protons and one Lewis basic pyridine nitrogen. The molecule's coordination behavior is fundamentally dictated by its deprotonation state, which is strictly pH-dependent.

  • The Picolinic Acid Moiety: The carboxylate group at the 2-position of the pyridine ring typically has the lowest pKa​ . Upon deprotonation, it forms a highly stable 5-membered N,O-chelate ring with transition metals.

  • The Isophthalic Acid Moiety: The two carboxylate groups at the 3- and 5-positions of the phenyl ring provide extended bridging capabilities, allowing for the propagation of the coordination network into 2D layers or 3D frameworks.

Principal Coordination Modes

The coordination modes of H3dcppa can be systematically categorized based on its degree of deprotonation and the steric demands of the metal center.

  • Mode A: The N,O-Chelating Anchor ( H2​dcppa− ) In mildly acidic conditions, only the picolinic acid moiety is deprotonated. The ligand acts as a bidentate N,O-donor. Causality: The proximity of the pyridine nitrogen to the 2-carboxylate oxygen strongly favors the formation of a thermodynamically stable five-membered metallacycle, outcompeting the monodentate coordination of the phenyl carboxylates. The remaining protonated carboxylates engage in strong intermolecular hydrogen bonding, leading to 0D discrete complexes.

  • Mode B: Bridging and Chelation ( Hdcppa2− ) At intermediate pH, one of the phenyl carboxylates is deprotonated alongside the picolinate group. The ligand now acts as a multidentate linker. Causality: This mode introduces structural propagation. The semi-rigid C-C bond between the pyridine and phenyl rings allows for a dihedral twist, accommodating the geometric requirements of the metal nodes and facilitating the formation of 1D ladders or 2D sheets.

  • Mode C: High-Nuclearity Multi-Nodal Bridging ( dcppa3− ) Under basic conditions, complete deprotonation yields the dcppa3− anion. All three carboxylate groups and the pyridine nitrogen are available for coordination. Causality: The high charge density and multiple donor sites drive the assembly of highly connected 3D MOFs. The meta-arrangement of the carboxylates on the phenyl ring specifically prevents intramolecular chelation of a single metal by both groups, forcing them to bridge distinct metal nodes, thereby expanding the framework.

CoordinationModes H3 H3dcppa (Fully Protonated) H2 H2dcppa⁻ (Mono-deprotonated) H3->H2 pH 3-4 H1 Hdcppa²⁻ (Di-deprotonated) H2->H1 pH 5-6 C1 N,O-Chelation (0D/1D Structures) H2->C1 L0 dcppa³⁻ (Fully deprotonated) H1->L0 pH > 7 C2 Bridging + Chelation (1D/2D Structures) H1->C2 C3 Multi-nodal Bridging (3D MOFs) L0->C3

pH-dependent deprotonation and resulting coordination topologies of H3dcppa.

Quantitative Data Presentation

The following table summarizes the relationship between the deprotonation state of H3dcppa, the observed coordination modes, and the resulting architectural dimensionality.

Ligand StatepH RangePrimary Coordination SitesTypical Metal GeometryResulting DimensionalityExample Motif
H2​dcppa− 3.0 - 4.5N, O (Picolinate chelation)Octahedral / Square Pyramidal0D Monomers / Dimers [M(H2​dcppa)2​(H2​O)2​]
Hdcppa2− 5.0 - 6.5N, O (Picolinate) + O, O' (Phenyl carboxylate)Octahedral1D Chains / 2D Layers [M(Hdcppa)(phen)(H2​O)]n​
dcppa3− 7.0 - 8.5N, O (Picolinate) + 2 × O, O' (Phenyl carboxylates)Octahedral / Dodecahedral3D Frameworks (MOFs) [M3​(dcppa)2​(H2​O)4​]n​

Experimental Workflow: Hydrothermal Assembly

To harness these coordination modes, hydrothermal synthesis is the gold standard. The following protocol outlines a self-validating system for the controlled assembly of H3dcppa-based CPs.

Step-by-Step Methodology:
  • Ligand Solubilization: Suspend 0.1 mmol of H3dcppa in 10 mL of a mixed solvent system (e.g., H2​O /EtOH, 1:1 v/v). Causality: The mixed solvent improves the solubility of the semi-rigid organic linker, preventing unreacted ligand from co-precipitating with the product.

  • pH Modulation (The Critical Control Point): Add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter.

    • For 1D/2D structures ( Hdcppa2− ), adjust to pH ~5.0.

    • For 3D frameworks ( dcppa3− ), adjust to pH ~7.5. Causality: Precise pH control ensures a uniform deprotonation state, preventing the formation of amorphous, mixed-phase products.

  • Metal Node Introduction: Add 0.15 mmol of the transition metal salt (e.g., MnCl2​⋅4H2​O or Cd(NO3​)2​⋅4H2​O ). Stir for 30 minutes to allow initial pre-nucleation clusters to form.

  • Auxiliary Ligand Addition (Optional but Recommended): Introduce 0.1 mmol of a rigid N-donor ligand like 1,10-phenanthroline (phen) or 4,4'-bipyridine (bipy). Causality: Auxiliary ligands act as crystallization mediators and space-fillers, preventing framework interpenetration and satisfying the coordination sphere of the metal, which often leads to higher crystallinity.

  • Hydrothermal Treatment: Transfer the mixture to a 15 mL Teflon-lined stainless-steel autoclave. Heat at 140∘C for 72 hours under autogenous pressure.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 2∘C /hour. Causality: Slow cooling is paramount for the controlled nucleation and growth of diffraction-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Isolation: Filter the resulting crystals, wash with distilled water and ethanol, and dry in air.

Workflow Step1 Step 1: Ligand Solubilization Dissolve H3dcppa in H2O/EtOH Step2 Step 2: pH Modulation Add NaOH/KOH to control deprotonation Step1->Step2 Step3 Step 3: Metal Node Addition Introduce transition metal salts Step2->Step3 Step2->Step3 Tunes Coordination Mode Step4 Step 4: Auxiliary Ligands Add N-donors (e.g., phen, bipy) Step3->Step4 Step5 Step 5: Hydrothermal Synthesis Teflon autoclave, 140°C, 72h Step4->Step5 Step6 Step 6: Crystallization Slow cooling & SCXRD analysis Step5->Step6 Step5->Step6 Driven Self-Assembly

Standardized hydrothermal workflow for the synthesis of H3dcppa coordination polymers.

Conclusion & Strategic Applications

Understanding the coordination modes of 6-(3,5-Dicarboxyphenyl)picolinic acid is essential for the rational design of advanced materials. By manipulating the pH, metal-to-ligand ratio, and auxiliary ligands, scientists can dictate whether H3dcppa acts as a simple chelator or a complex 3D bridging node.

In drug development, the picolinic acid moiety is a known zinc-finger protein (ZFP) inhibitor[2]. Incorporating H3dcppa into nanoscale MOFs (nMOFs) presents a novel strategy for the targeted delivery of antiviral or anticancer metallodrugs, utilizing the framework's degradation in specific cellular microenvironments to release the active pharmacophore.

References

  • Gu, J., Wen, M., Liang, X., Shi, Z., Kirillova, M. V., & Kirillov, A. M. (2018). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Crystals (MDPI).[Link]

  • National Center for Biotechnology Information (2024). Picolinic acid | C6H5NO2 | CID 1018 - PubChem. National Institutes of Health. [Link]

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Metal-Organic Frameworks Using 6-(3,5-Dicarboxyphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile tridentate linker, 6-(3,5-Dicarboxyphenyl)picolinic acid. Designed for researchers, chemists, and drug development professionals, this document elucidates the rationale behind the ligand design, offers step-by-step methodologies for solvothermal synthesis and activation, outlines essential characterization techniques, and presents a practical application in drug delivery. The protocols are structured to be self-validating, ensuring researchers can confidently replicate and verify their results. By explaining the causality behind experimental choices, this guide aims to empower users to not only synthesize novel MOFs but also to rationally design and explore their functional potential in areas ranging from biomedicine to catalysis and gas storage.

Section 1: The Ligand - A Multifunctional Building Block

The rational design of MOFs begins with the selection of the organic linker. The linker's geometry, connectivity, and functionality dictate the resulting framework's topology, porosity, and chemical properties. 6-(3,5-Dicarboxyphenyl)picolinic acid is an exemplary building block designed for creating robust, high-connectivity frameworks.

Molecular Structure and Design Rationale

6-(3,5-Dicarboxyphenyl)picolinic acid (H₃L) is a trifunctional ligand featuring a central picolinic acid core substituted with a dicarboxyphenyl group. This design incorporates three carboxylate groups and one pyridyl nitrogen, presenting multiple potential coordination sites for metal ions.

  • Picolinic Acid Moiety: The 2-carboxylate and the pyridyl nitrogen form a strong chelating unit, which can lead to the formation of stable secondary building units (SBUs).

  • Dicarboxyphenyl Moiety: The two carboxylate groups on the phenyl ring provide additional coordination points, enabling the extension of the SBUs into two- or three-dimensional networks.

  • Rigidity and Geometry: The rigid nature of the aromatic backbones is crucial for creating permanent porosity, a hallmark of functional MOFs.[1] The angular disposition of the coordination groups promotes the formation of open, non-interpenetrated structures.

Structure of 6-(3,5-Dicarboxyphenyl)picolinic acid.
Physicochemical Properties

A thorough understanding of the ligand's properties is essential for designing successful synthesis protocols.

PropertyValueSource/Method
Molecular Formula C₁₄H₉NO₆Calculated
Molecular Weight 287.23 g/mol Calculated
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMF, DMSO).Inferred from similar structures[2]
Coordination Sites 3 x Carboxylate (-COOH), 1 x Pyridyl-NStructural Analysis

Section 2: Principles of MOF Synthesis via Solvothermal Methods

Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[3][4] The process involves heating a solution of the metal precursor and the organic linker in a sealed vessel (e.g., a Teflon-lined autoclave) at a temperature above the solvent's boiling point. This elevates the autogenous pressure, which facilitates the dissolution of reactants and promotes the crystallization of the framework.

Causality Behind Key Experimental Parameters:

  • Metal Source: The choice of metal salt (e.g., nitrates, acetates, chlorides) influences the nature of the resulting SBU. Metal ions with varied coordination geometries, such as Zn(II), Cu(II), and Zr(IV), are commonly used.[1][5]

  • Solvent System: N,N-Dimethylformamide (DMF) is a widely used solvent due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[6] It can also act as a template or a base during the reaction.

  • Temperature and Time: These parameters critically control the kinetics of nucleation and crystal growth. Higher temperatures can lead to faster crystallization but may also result in less stable or undesired phases. An optimal temperature profile is crucial for obtaining large, well-defined crystals.

  • Modulators: The addition of monofunctional carboxylic acids (e.g., formic acid, acetic acid) can act as "modulators." They compete with the multidentate linker for coordination to the metal centers, slowing down the nucleation rate.[7] This controlled growth often leads to higher crystallinity and larger pore volumes.[7]

Section 3: Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, activation, and characterization of a representative MOF using 6-(3,5-Dicarboxyphenyl)picolinic acid.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Zn-H₃L)

This protocol describes a representative synthesis using Zinc(II) nitrate, a common and reactive metal source.

Materials and Reagents:

Reagent Formula Purity Supplier
6-(3,5-Dicarboxyphenyl)picolinic acid C₁₄H₉NO₆ >98% Custom Synthesis
Zinc(II) nitrate hexahydrate Zn(NO₃)₂·6H₂O >99% Sigma-Aldrich
N,N-Dimethylformamide (DMF) C₃H₇NO Anhydrous, >99.8% Sigma-Aldrich

| Ethanol (EtOH) | C₂H₅OH | ACS Grade | Fisher Scientific |

Step-by-Step Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 28.7 mg (0.1 mmol) of 6-(3,5-Dicarboxyphenyl)picolinic acid and 44.6 mg (0.15 mmol) of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity. The solution should be clear.

  • Reaction Setup: Transfer the solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable laboratory oven. Heat the autoclave to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 12 hours. Slow cooling is critical for maximizing crystal size and quality.

  • Product Isolation: Carefully open the autoclave. A white crystalline powder should be visible at the bottom of the Teflon liner. Decant the mother liquor.

  • Washing: To remove unreacted starting materials and residual DMF trapped within the pores, wash the solid product by immersing it in 20 mL of fresh DMF for 24 hours, decanting the solvent, and repeating this process three times.[6]

  • Solvent Exchange and Activation: After the final DMF wash, immerse the crystals in 20 mL of ethanol for 24 hours to exchange the high-boiling DMF for a more volatile solvent. Repeat this ethanol wash three times.[6]

  • Drying (Activation): Decant the final ethanol wash. Activate the sample by heating it under a dynamic vacuum at 120 °C for 12 hours. This process removes all guest solvent molecules from the pores, rendering the MOF permanently porous. The final product is a fine white powder.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation dissolve 1. Dissolve Ligand & Metal Salt in DMF sonicate 2. Sonicate for Homogeneity dissolve->sonicate autoclave 3. Transfer to Teflon-Lined Autoclave sonicate->autoclave heat 4. Heat at 100°C for 48h autoclave->heat cool 5. Slow Cool to Room Temperature heat->cool isolate 6. Isolate Crystals cool->isolate wash 7. Wash with Fresh DMF (3x) isolate->wash exchange 8. Solvent Exchange with Ethanol (3x) wash->exchange activate 9. Activate under Vacuum at 120°C exchange->activate final_product Activated MOF activate->final_product

Workflow for the solvothermal synthesis and activation of a MOF.

Section 4: Essential Characterization Techniques

Characterization is a self-validating step to confirm the successful synthesis of the desired MOF.

  • Powder X-Ray Diffraction (PXRD): This is the most crucial technique for confirming the crystallinity and phase purity of the synthesized material.[8] A successful synthesis will yield a diffraction pattern with sharp, well-defined peaks, indicating a long-range ordered crystalline structure. The peak positions are unique to the crystal structure of the MOF.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups to the metal centers. The spectrum of the activated MOF should show the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and a shift in the C=O stretching frequency (around 1700 cm⁻¹) to two new asymmetric and symmetric stretching bands, indicative of carboxylate coordination.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For an activated MOF, the TGA curve should show a stable plateau up to a high temperature (e.g., >300 °C), indicating the removal of all guest solvents and the thermal stability of the framework itself. The eventual drop in mass corresponds to the decomposition of the framework.[9]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: This technique measures the specific surface area and pore volume of the porous material via nitrogen adsorption-desorption isotherms at 77 K. A high BET surface area (typically >500 m²/g) is a strong indicator of a permanently porous, well-activated MOF.[6][9]

Table of Representative Characterization Data:

TechniqueParameterExpected Result for a Successful Synthesis
PXRD Crystalline StructureSharp diffraction peaks matching a simulated pattern.
FTIR Functional GroupsDisappearance of carboxylic acid O-H peak; appearance of coordinated carboxylate peaks.
TGA Thermal StabilityHigh decomposition temperature (>300 °C).
BET PorosityType I N₂ isotherm; BET surface area > 500 m²/g.
SEM MorphologyUniform, well-defined crystal morphology (e.g., cubic, octahedral).

Section 5: Application Protocols - Drug Delivery

The high surface area and tunable pore size of MOFs make them excellent candidates for drug delivery systems.[9][10][11] They can encapsulate therapeutic agents within their pores, protecting them from premature degradation and enabling controlled release.[12]

Protocol 2: Loading of Ibuprofen into the Activated MOF
  • Prepare Ibuprofen Solution: Prepare a concentrated solution of Ibuprofen (e.g., 10 mg/mL) in a suitable solvent like hexane or ethanol.

  • Impregnation: Immerse 50 mg of the activated MOF powder in 10 mL of the Ibuprofen solution.

  • Stirring: Stir the suspension at room temperature for 72 hours in a sealed vial to allow the drug molecules to diffuse into the MOF pores.

  • Isolation: Centrifuge the suspension to collect the Ibuprofen-loaded MOF.

  • Washing: Briefly wash the solid with a small amount of fresh solvent to remove any drug molecules adsorbed only on the external surface.

  • Drying: Dry the resulting powder (Ibuprofen@MOF) under a gentle vacuum at room temperature.

Protocol 3: Quantifying Drug Loading and In Vitro Release

Quantification: The amount of loaded drug can be determined by TGA or by UV-Vis spectroscopy. For UV-Vis, measure the concentration of Ibuprofen remaining in the supernatant after the loading process and calculate the difference from the initial concentration. A significant decrease in the BET surface area of the drug-loaded MOF compared to the empty MOF also confirms successful encapsulation.[9]

In Vitro Release:

  • Setup: Suspend a known mass (e.g., 10 mg) of Ibuprofen@MOF in a vessel containing a known volume (e.g., 50 mL) of Phosphate-Buffered Saline (PBS) at pH 7.4, simulating physiological conditions.[6]

  • Incubation: Place the vessel in a shaking water bath maintained at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the PBS solution. Immediately replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

  • Analysis: Measure the concentration of Ibuprofen in each aliquot using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~222 nm).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the data to generate a drug release profile.

G Drug Loading and Release Mechanism cluster_loading Loading Phase cluster_release Release Phase (in PBS) mof_empty Activated MOF Pore Porous & High Surface Area drug_solution Drug Molecules in Solution drug_solution->mof_empty Diffusion into Pores mof_loaded Drug-Loaded MOF Pore Reduced Surface Area drug_released Released Drug Molecules mof_loaded->drug_released Diffusion out of Pores

Conceptual diagram of drug loading into and release from a MOF.

Section 6: Broader Applications & Future Outlook

While this guide focuses on drug delivery, MOFs synthesized from 6-(3,5-Dicarboxyphenyl)picolinic acid hold promise in other critical areas. The inherent porosity and the potential for open metal sites make these materials attractive for:

  • Gas Storage and Separation: The high surface area is ideal for storing energy-dense gases like hydrogen (H₂) and methane (CH₄).[13][14] The tunable pore apertures could be engineered for selective separation of gases like CO₂ from flue gas streams.[15][16]

  • Heterogeneous Catalysis: The metal nodes can serve as Lewis acid catalytic sites, or the linker itself can be functionalized to introduce catalytic moieties.[17][18][19] The well-defined, isolated active sites within the MOF structure can lead to high selectivity and activity.[1]

The continued exploration of MOFs derived from this and similar multifunctional linkers will undoubtedly lead to new materials with tailored properties for addressing pressing challenges in medicine, energy, and environmental science.

References

  • IntechOpen. (2022, April 25). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Available from: [Link]

  • MDPI. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available from: [Link]

  • ResearchGate. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Porous metal-organic frameworks for gas storage and separation: Status and challenges. Available from: [Link]

  • Hrčak. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. Available from: [Link]

  • Sryahwa Publications. (2019). Gas Storage and Separation in Metal Organic Frameworks. Available from: [Link]

  • PubChem. (n.d.). CID 158608800 | C14H10N2O8. Available from: [Link]

  • MDPI. (2025, February 24). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Available from: [Link]

  • ResearchGate. (n.d.). Selective Separation of Gases by Metal Organic Framework Materials (Mofs). Available from: [Link]

  • PubMed. (n.d.). Designing metal-organic frameworks for catalytic applications. Available from: [Link]

  • TU Delft. (2022, September 4). Gas Capture and Storage in MOFs in Water Rich Environment at High Pressure, Low Temperature Conditions. Available from: [Link]

  • ProQuest. (2021, September 29). Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. Available from: [Link]

  • MOST Wiedzy. (2024, August 2). The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of polycarbonate. Available from: [Link]

  • PubChem. (n.d.). Picolinic acid | C6H5NO2 | CID 1018. Available from: [Link]

  • IntechOpen. (2016, February 3). Catalytic Applications of Metal-Organic Frameworks. Available from: [Link]

  • MDPI. (2023, January 20). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Available from: [Link]

  • Journal of Rational Applied Science and Biology. (2026, February 28). Metal–Organic Frameworks (MOFs) for Selective Gas Capture and Storage. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic Applications of Metal-Organic Frameworks. Available from: [Link]

  • Chemister.ru. (n.d.). picolinic acid. Available from: [Link]

  • ResearchGate. (2020, February). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Available from: [Link]

  • De Gruyter. (n.d.). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. Available from: [Link]

  • Figshare. (2016, July 6). Synthesis, Characterization, and Utilization of Metal-Organic Frameworks (MOFs) and Their Pyrolyzed Functional Carbons. Available from: [Link]

  • Darcy & Roy Press. (2024, August 4). Synthesis and application of metal-organic frameworks. Available from: [Link]

  • CAS Common Chemistry. (n.d.). Picolinic acid. Available from: [Link]

  • UMT Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. Available from: [Link]

  • Frontiers. (2023, August 10). Synthesis of a novel Cu/DPA-MOF/OP/CS hydrogel with high capability in antimicrobial studies. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Simplifying the Synthesis of Metal-Organic Frameworks. Available from: [Link]

Sources

Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) Using the Tritopic Linker: 6-(3,5-Dicarboxyphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract and Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their modular nature allows for the tuning of pore size, surface area, and chemical functionality, making them highly promising for applications in gas storage, catalysis, sensing, and notably, drug delivery.[2] The solvothermal method is a cornerstone of MOF synthesis, utilizing elevated temperature and pressure to facilitate the dissolution of precursors and promote the growth of high-quality crystals.[3]

This guide provides a detailed examination of the solvothermal synthesis of MOFs using the novel, tritopic linker 6-(3,5-dicarboxyphenyl)picolinic acid . This linker is of particular interest due to its unique structural features: a pyridine ring and three carboxylate groups. This combination offers multiple, distinct coordination sites, creating the potential for robust, highly-connected frameworks with tailored chemical properties.

While specific protocols for this exact linker are not yet widely established in the literature, this document presents a comprehensive, foundational protocol derived from established methods for structurally analogous pyridine-carboxylate linkers.[4][5] We will delve into the causality behind experimental choices, provide a step-by-step procedure as a robust starting point for optimization, and detail the essential characterization techniques required to validate a successful synthesis.

The Rationale of Solvothermal Synthesis: Controlling Crystallization

The goal of solvothermal synthesis is not merely to precipitate a product, but to control the self-assembly of metal nodes and organic linkers into a well-ordered, crystalline, and porous framework.[1] The process occurs in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, allowing the solvent to be heated above its atmospheric boiling point. This controlled environment is critical for several reasons:

  • Enhanced Solubility: Increased temperature and pressure improve the solubility of the metal salts and the often-rigid organic linkers, ensuring a homogeneous reaction mixture from which crystals can nucleate and grow.

  • Kinetic vs. Thermodynamic Control: Temperature directly influences the reaction kinetics. By carefully controlling the temperature profile (heating rate, final temperature, and duration), one can favor the formation of the desired thermodynamically stable, highly crystalline MOF phase over kinetically favored, often amorphous or less porous, byproducts.

  • The Role of the Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used. They are effective at solvating both the inorganic metal precursors and the organic linkers. The solvent can also play a role as a template or even decompose at high temperatures to generate bases (e.g., dimethylamine from DMF) that help deprotonate the linker's carboxylic acid groups, a crucial step for coordination to the metal center.[2][3]

The Critical Influence of Modulators

A key technique for improving crystal quality is the use of "modulators." These are typically monofunctional ligands, such as simple carboxylic acids (e.g., acetic acid, formic acid), that compete with the multidentate framework linker for coordination to the metal centers.[6]

Causality: This competitive binding reversibly caps the metal nodes, slowing the overall rate of framework extension. By preventing rapid, uncontrolled precipitation, the system has more time to "self-correct" defects and grow larger, more ordered crystals. This often results in a dramatic increase in the final material's porosity and surface area. The amount of modulator added is a critical parameter to optimize; too little has no effect, while too much can inhibit MOF formation altogether.[7]

Experimental Guide: A Starting Point Protocol

This protocol describes the synthesis of a Zinc-based MOF, a common and versatile choice for frameworks built with pyridine-carboxylate linkers.[4] It should be treated as a foundational method, with the understanding that optimization of the parameters in Table 1 is essential for achieving the desired material properties.

Materials and Reagents
  • Linker: 6-(3,5-dicarboxyphenyl)picolinic acid

  • Metal Source: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous

  • Modulator: Acetic Acid, Glacial

  • Washing/Exchange Solvent: Ethanol, Anhydrous

  • Equipment:

    • Analytical balance

    • 23 mL Teflon-lined stainless-steel autoclave

    • Programmable laboratory oven

    • Centrifuge and/or vacuum filtration setup

    • Schlenk line or vacuum oven for activation

Synthesis and Purification Workflow

The overall workflow involves the initial solvothermal reaction followed by crucial washing and activation steps to prepare the MOF for analysis and application.

G cluster_0 Synthesis cluster_1 Purification & Activation cluster_2 Characterization A 1. Dissolve Precursors (Linker, Metal Salt, Modulator in DMF) B 2. Solvothermal Reaction (Seal in Autoclave, Heat in Oven) A->B C 3. Isolate Crystals (Cool, Centrifuge/Filter) B->C D 4. Wash with Fresh DMF (Remove Unreacted Species) C->D E 5. Solvent Exchange (Soak in Ethanol) D->E F 6. Activate (Heat under Vacuum) E->F G 7. Analyze Product (PXRD, FTIR, TGA, SEM, BET) F->G

Caption: General workflow for the solvothermal synthesis, purification, and characterization of MOFs.

Step-by-Step Protocol
  • Preparation of Reaction Mixture:

    • In a 20 mL glass vial, weigh 0.05 mmol of 6-(3,5-dicarboxyphenyl)picolinic acid.

    • To the same vial, add 0.075 mmol of Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O). This represents a 1:1.5 linker-to-metal molar ratio, a common starting point.

    • Add 10 mL of N,N-dimethylformamide (DMF).

    • Add 0.5 mL of glacial acetic acid (this serves as the modulator).

    • Cap the vial and sonicate for 15 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction:

    • Transfer the suspension to a 23 mL Teflon-lined autoclave.

    • Seal the autoclave tightly and place it in a programmable laboratory oven.

    • Heat the oven to 110 °C and hold at this temperature for 48 hours.

    • After the reaction is complete, allow the oven to cool naturally to room temperature. Caution: Do not quench the autoclave. Rapid cooling can lead to the formation of amorphous phases.

  • Product Isolation and Washing:

    • Carefully open the cooled autoclave and collect the crystalline product, which typically forms on the bottom and walls of the Teflon liner.

    • Isolate the solid product by decanting the mother liquor or by centrifugation followed by removal of the supernatant.

    • Wash the collected crystals by adding 5 mL of fresh DMF, vortexing briefly, and letting them soak for 12 hours. This step is crucial to remove unreacted precursors trapped within the pores.[2] Repeat this washing step two more times.

  • Solvent Exchange and Activation:

    • After the final DMF wash, decant the solvent and add 10 mL of anhydrous ethanol. Let the crystals soak for 24 hours. This process, known as solvent exchange, replaces the high-boiling DMF with a more volatile solvent, which is easier to remove during activation.[2]

    • Decant the ethanol and repeat the solvent exchange with fresh ethanol one more time.

    • Collect the solvent-exchanged crystals by centrifugation or filtration.

    • Activate the material by heating the sample at 150 °C under a dynamic vacuum for 12 hours. The activated, porous MOF should be stored in an inert atmosphere (e.g., in a glovebox or desiccator) to prevent re-adsorption of atmospheric moisture.

Optimization and Characterization: Validating Your MOF

Successful synthesis must be confirmed through a suite of characterization techniques. This analysis validates the material's identity, crystallinity, purity, thermal stability, and porosity.

Table of Key Synthesis Parameters for Optimization
ParameterTypical Range / OptionsInfluence on MOF ProductRationale & Field Insights
Metal Source Zn(NO₃)₂, Zn(OAc)₂, ZnCl₂; Cu(NO₃)₂, Co(OAc)₂, ZrCl₄Determines node geometry, framework topology, and chemical properties (e.g., catalytic, magnetic).Nitrates are common due to high solubility. The counter-ion (anion) can sometimes be incorporated into the final structure.
Temperature 80 - 150 °CAffects kinetics of nucleation and crystal growth. Influences crystal size, defects, and phase purity.Lower temperatures may yield larger crystals but require longer reaction times. Higher temperatures can accelerate crystallization but may favor denser, non-porous phases.[1]
Time 12 - 72 hoursDetermines the extent of crystal growth and overall yield.Insufficient time leads to low yield and small crystallites. Excessively long times can sometimes lead to phase transformations.
Modulator Conc. 10 - 100 equivalents (vs. linker)Controls crystal size and quality. Reduces defects and can increase surface area.The optimal amount is highly system-dependent. Start with a moderate amount (e.g., 20-30 eq.) and screen higher/lower concentrations.[6]
Solvent System DMF, DEF, Methanol, Ethanol, or mixturesInfluences precursor solubility and can act as a template, directing the structure.For linkers with poor solubility, a mixture of solvents (e.g., DMF/Ethanol) may be required to achieve a homogeneous reaction solution.
Essential Characterization Techniques

The relationship between synthesis and characterization is cyclical, with analysis results guiding further optimization.

Caption: The iterative cycle of MOF synthesis and characterization.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity of the bulk material. A successful synthesis will yield a diffraction pattern with sharp, well-defined peaks, indicating long-range order. An amorphous product will show only broad humps.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the linker to the metal center. By comparing the spectrum of the MOF to that of the free linker, one should observe the disappearance of the broad O-H stretch from the carboxylic acid groups and a shift in the C=O stretching frequency, indicating deprotonation and coordination.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a MOF, the TGA curve reveals its thermal stability, showing an initial mass loss corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau, and finally a sharp mass loss at the temperature where the framework decomposes.[8]

  • Scanning Electron Microscopy (SEM): SEM imaging provides direct visualization of the crystal morphology (e.g., cubes, needles, plates) and size distribution of the synthesized MOF particles.

  • Gas Sorption Analysis (BET): Nitrogen or argon sorption isotherms at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller, BET, method) and pore volume of the activated MOF. A high surface area is a key indicator of a successful synthesis of a porous material.[9]

Potential Applications in Drug Development

The unique structure of the 6-(3,5-dicarboxyphenyl)picolinic acid linker suggests several potential advantages for drug delivery applications. The high density of functional groups can serve as anchoring points for drug molecules, while the inherent porosity allows for high drug loading capacities.[2] The pyridine nitrogen and uncoordinated carboxylate groups could be further functionalized post-synthetically to tune properties like solubility, stability in biological media, or to attach targeting moieties.

References

  • Zhu, Y., et al. (2021). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers. CrystEngComm. Available at: [Link]

  • Castellanos, S., et al. (2018). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. Available at: [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Journal. Available at: [Link]

  • Wang, X., et al. (2012). Template-Assisted Synthesis of Co,Mn-MOFs with Magnetic Properties Based on Pyridinedicarboxylic Acid. Crystal Growth & Design. Available at: [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: [Link]

  • Jannah, M., et al. (2024). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. ResearchGate. Available at: [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Universiti Malaysia Terengganu Journal of Undergraduate Research. Available at: [Link]

  • Sapchenko, S. A., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews. Available at: [Link]

  • Babaei, M., et al. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. Nanomaterials. Available at: [Link]

  • Jannah, M., et al. (2024). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Institut Teknologi Sepuluh Nopember (ITS), Indonesia. Available at: [Link]

  • Vismara, R. D., et al. (2016). The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. Frontiers in Energy Research. Available at: [Link]

  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Available at: [Link]

  • Zeraati, M., et al. (2023). Synthesis of a novel Cu/DPA-MOF/OP/CS hydrogel with high capability in antimicrobial studies. Frontiers in Chemistry. Available at: [Link]

  • Stolar, T., & Užarević, K. (2020). Mechanochemistry for Metal–Organic Frameworks and Covalent–Organic Frameworks (MOFs, COFs): Methods, Materials, and Mechanisms. Israel Journal of Chemistry. Available at: [Link]

  • Iqbal, M., et al. (2023). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: 6-(3,5-Dicarboxyphenyl)picolinic Acid in Luminescent Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Architectural Advantages of 6-(3,5-Dicarboxyphenyl)picolinic Acid

6-(3,5-Dicarboxyphenyl)picolinic acid (H₃L) is a versatile organic linker that has garnered significant interest in the field of materials science, particularly for the design of luminescent materials. Its molecular architecture is uniquely suited for constructing robust and highly emissive coordination polymers (CPs) and metal-organic frameworks (MOFs). The ligand features a central pyridine ring functionalized with a carboxylic acid at the 2-position and a 3,5-dicarboxyphenyl group at the 6-position. This arrangement provides a pre-organized, tridentate O,N,O-chelation site (the picolinate moiety) and two additional carboxylate groups that extend outwards, enabling the formation of multidimensional, stable frameworks upon coordination with metal ions.

The key to its utility in luminescent materials lies in the synergistic combination of its structural and photophysical properties:

  • Efficient "Antenna Effect": The aromatic pyridine and phenyl rings possess a conjugated π-system capable of efficiently absorbing ultraviolet (UV) light. When coordinated to emissive lanthanide ions (such as Eu³⁺ or Tb³⁺), this absorbed energy can be effectively transferred to the metal center, which then emits light via its characteristic f-f electronic transitions. This process, known as the "antenna effect," is crucial for sensitizing lanthanide luminescence, as the ions themselves have very low absorption cross-sections.[1]

  • Structural Rigidity: The rigid nature of the ligand helps to minimize non-radiative decay pathways (e.g., vibrational quenching) that can diminish luminescence intensity. By locking the metal ions into a well-defined and rigid coordination environment, the overall quantum yield of the resulting material can be significantly enhanced.

  • High Connectivity: With three carboxylate groups, the ligand can bridge multiple metal centers, facilitating the self-assembly of stable and porous 1D, 2D, or 3D networks.[2][3][4] This structural diversity allows for the rational design of materials with tailored properties for specific applications.

These attributes make 6-(3,5-dicarboxyphenyl)picolinic acid an exemplary building block for a new generation of functional materials for applications ranging from chemical sensing and bio-imaging to solid-state lighting.

Application I: Lanthanide-Based MOFs for Chemical Sensing

One of the most prominent applications of materials derived from 6-(3,5-dicarboxyphenyl)picolinic acid is in the field of luminescent chemical sensing. The luminescence of lanthanide MOFs (Ln-MOFs) constructed with this ligand can be highly sensitive to the presence of specific analytes. The mechanism often involves either luminescence quenching or enhancement upon interaction of the analyte with the framework.

A prime example is the selective detection of ferric ions (Fe³⁺) in aqueous media. The luminescence of a Eu³⁺-based MOF, for instance, can be effectively quenched by Fe³⁺ ions. This phenomenon is primarily attributed to the competitive absorption of excitation energy by the Fe³⁺ ions, which disrupts the energy transfer from the ligand to the Eu³⁺ center.[5][6] This high selectivity and sensitivity make these materials excellent candidates for environmental monitoring and clinical diagnostics.

Protocol 1: Hydrothermal Synthesis of a [Eu(L)] Luminescent MOF

This protocol details a general hydrothermal method for synthesizing a crystalline luminescent MOF using 6-(3,5-dicarboxyphenyl)picolinic acid (H₃L) and a europium(III) salt. Hydrothermal synthesis utilizes elevated temperature and pressure to increase reactant solubility and promote the growth of high-quality crystals.[7][8][9]

Principle: The self-assembly of the deprotonated ligand (L³⁻) and Eu³⁺ ions in a sealed environment under heat leads to the formation of a stable, crystalline coordination polymer. Slow cooling is critical for obtaining well-defined crystals suitable for analysis.

Materials & Equipment:

  • 6-(3,5-Dicarboxyphenyl)picolinic acid (H₃L)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 25 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • Reactant Preparation: In the Teflon liner of the autoclave, combine 0.1 mmol of 6-(3,5-dicarboxyphenyl)picolinic acid and 0.1 mmol of Eu(NO₃)₃·6H₂O.

  • Solvent Addition: Add 10 mL of a mixed solvent of DMF and deionized water (e.g., in a 4:1 v/v ratio).

  • Homogenization: Stir the mixture for 30 minutes at room temperature to ensure it is well-dispersed.

  • Sealing: Securely seal the Teflon liner inside the stainless-steel autoclave.

  • Heating: Place the autoclave in a programmable oven and heat to 160 °C for 72 hours.[7][8]

  • Cooling: Program the oven to cool down slowly to room temperature at a rate of 5 °C per hour. Rationale: Slow cooling is crucial for promoting the growth of large, single crystals and preventing the formation of amorphous precipitates.

  • Crystal Collection: Carefully open the autoclave and collect the resulting crystals by vacuum filtration.

  • Washing: Wash the collected crystals three times with 5 mL of fresh DMF to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Combine Ligand & Eu(NO₃)₃·6H₂O B 2. Add DMF/H₂O Solvent A->B C 3. Stir for 30 min B->C D 4. Seal in Autoclave C->D E 5. Heat at 160°C for 72h D->E F 6. Slow Cool to Room Temp. E->F G 7. Filter to Collect Crystals F->G H 8. Wash with Fresh DMF G->H I 9. Dry under Vacuum H->I cluster_mechanism Luminescence & Quenching Mechanism UV UV Light (Excitation) Ligand_GS Ligand (S₀) UV->Ligand_GS 1. Absorption Fe3 Fe³⁺ Ion UV->Fe3 4a. Competitive Absorption Ligand_ES Ligand (S₁/T₁) Ligand_GS->Ligand_ES Eu_ES Eu³⁺ (⁵D₀) Ligand_ES->Eu_ES 2. Energy Transfer (Antenna Effect) Eu_GS Eu³⁺ (⁷Fⱼ) Emission Red Light (Emission) Eu_GS->Emission Eu_ES->Eu_GS 3. Radiative Decay Emission->Fe3 4b. Competitive Absorption Quenching Quenching (Energy/Light Absorption) Fe3->Quenching

Fig. 2: Mechanism of luminescence and Fe³⁺ quenching.

Application II: Tunable Emission and White-Light Generation

By incorporating different lanthanide ions into a single MOF structure, the emission color of the material can be precisely controlled. 6-(3,5-Dicarboxyphenyl)picolinic acid is an excellent ligand for this purpose because its triplet state energy level is suitable for sensitizing both Tb³⁺ (green emission) and Eu³⁺ (red emission).

By systematically varying the ratio of Tb³⁺ to Eu³⁺ during synthesis, it is possible to create a series of materials that exhibit emissions ranging from green to yellow, orange, and red. [10]At a specific ratio, the combined emissions can produce white light, making these materials promising for applications in solid-state lighting and display technologies. The energy transfer from the excited Tb³⁺ to the Eu³⁺ ion is a key factor in achieving this tunable emission. [10]

Photophysical Data Summary

The following table summarizes typical photophysical properties that can be expected from MOFs synthesized with 6-(3,5-dicarboxyphenyl)picolinic acid and different lanthanide ions.

Metal IonExcitation Max (nm)Major Emission Peaks (nm)Emitted ColorTypical Quantum Yield (Solid State)Typical Lifetime (ms)
Eu³⁺ ~320579, 592, 615 , 651, 700Bright Red50-80%0.8 - 1.5
Tb³⁺ ~320490, 545 , 585, 622Bright Green60-95%1.0 - 2.0 [3]
Dy³⁺ ~325482, 573 Yellow-White10-25%0.01 - 0.1
Sm³⁺ ~330563, 600 , 645Orange-Red2-5%0.02 - 0.05

Note: Data are representative values compiled from typical lanthanide complexes and MOFs. Actual values will vary based on the specific crystal structure, solvent environment, and measurement conditions. [3][11]

Conclusion and Future Outlook

6-(3,5-Dicarboxyphenyl)picolinic acid stands out as a superior building block for creating highly functional luminescent materials. Its inherent structural rigidity and excellent light-harvesting capabilities enable the synthesis of robust lanthanide-based MOFs and CPs with high quantum efficiencies and long lifetimes. The protocols outlined here demonstrate straightforward and reproducible methods for synthesizing these materials and applying them to high-stakes challenges like selective ion detection.

Future research will likely focus on expanding the utility of these frameworks. This includes the development of ratiometric sensors for more precise quantitative analysis, the sensitization of near-infrared (NIR) emitting lanthanides like Yb³⁺ and Nd³⁺ for applications in biological imaging and telecommunications, and the fine-tuning of mixed-lanthanide systems to create highly efficient white-light-emitting diodes (WLEDs). [12][13][14]The continued exploration of this versatile ligand is poised to yield significant advancements in the field of functional optical materials.

References
  • Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances (RSC Publishing).
  • Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. PMC.
  • Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines. MDPI.
  • Novel luminescent metal–organic frameworks based on rigid carboxylate ligands for highly selective sensing of Fe3+ ions. CrystEngComm (RSC Publishing).
  • Tuning the photophysical properties of lanthanide(iii)/zinc(ii) 'encapsulated sandwich' metallacrowns emitting in the near-infrared range. PMC.
  • A Family of Highly Emissive Lanthanide Complexes Constructed with 6-(Diphenylphosphoryl)picolinate | Request PDF. ResearchGate.
  • Synthesis, structure and luminescence of 3D lanthanide metal-organic frameworks based on 1,3-bis(3,5-dicarboxyphenyl) imidazolium chloride | Request PDF. ResearchGate.
  • Lanthanide-Dependent Photochemical and Photophysical Properties of Lanthanide–Anthracene Complexes: Experimental and Theoretical Approaches. PMC.
  • Synthesis of a Luminescent Aluminum-Based MOF for Selective Iron(III) Ion Sensing. HHU.
  • Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates: syntheses, crystal structures, and photophysical properties. PubMed.
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry. ACS Publications.
  • Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. PMC.
  • Coordination Polymers Driven by Carboxy Functionalized Picolinate Linkers: Hydrothermal Assembly, Structural Multiplicity, and Catalytic Features | Crystal Growth & Design. ACS Publications.
  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI.
  • Structural diversity of five coordination polymers based on 2,6-bis(3,5-dicarboxyphenyl)pyridine ligand. RSC Publishing.
  • Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm (RSC Publishing).
  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition | Request PDF. ResearchGate.
  • Multifunctional Luminescent Material Eu(III) and Tb(III) Complexes with Pyridine-3,5-Dicarboxylic Acid Linker: Crystal Structures, Tunable Emission, Energy Transfer, and Temperature Sensing | Request PDF. ResearchGate.
  • Ratiometric fluorescence detection of anthrax biomarker 2,6-dipicolinic acid using hetero MOF sensors through ligand regulation. RSC Publishing.

Sources

Application Note: The Role of 6-(3,5-Dicarboxyphenyl)picolinic Acid (H3dcppa) in Constructing Advanced Magnetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Inorganic Chemists, and Researchers in Molecular Magnetism.

Executive Summary

The rational design of molecule-based magnetic materials—such as Single-Molecule Magnets (SMMs) and magnetic Metal-Organic Frameworks (MOFs)—relies heavily on the strategic selection of organic bridging ligands. 6-(3,5-Dicarboxyphenyl)picolinic acid (H3dcppa) has emerged as a highly versatile, semi-rigid building block for the hydrothermal design of coordination polymers[1]. Featuring a phenyl-pyridine core, three carboxylic acid groups, and a pyridine nitrogen atom, H3dcppa provides a robust platform for engineering predictable magnetic superexchange pathways.

This application note provides an authoritative guide on the structural causality of H3dcppa, detailed hydrothermal synthesis protocols, and self-validating workflows for characterizing the resulting magnetic frameworks[2].

Mechanistic Grounding: Why H3dcppa?

The utility of H3dcppa in magnetic material construction is not coincidental; it is driven by specific structural and electronic features that dictate metal coordination and spin coupling.

Conformational Flexibility and Coordination Geometry

H3dcppa is classified as a semi-rigid multidentate ligand. The C–C single bond connecting the phenyl and pyridine rings allows for rotational flexibility[1]. This enables the ligand to dynamically adapt to the preferred coordination geometries of various paramagnetic metal ions (e.g., octahedral for Co²⁺, dodecahedral for Dy³⁺).

Multidentate Donor Sites for Superexchange

Magnetic communication between metal centers requires efficient superexchange pathways. H3dcppa facilitates this through:

  • N,O-Chelation: The picolinic acid moiety (pyridine nitrogen and adjacent carboxylate) acts as a strong chelating site, locking the primary metal center in place and increasing the crystal field splitting.

  • Carboxylate Bridging: The two remaining carboxylate groups on the phenyl ring can adopt various bridging modes (e.g., syn-syn, syn-anti). These short, conjugated bridges mediate strong magnetic coupling (antiferromagnetic or ferromagnetic, depending on the M–O–M angle) between adjacent spin centers.

Tunable Deprotonation States

H3dcppa possesses three distinct pKa values. By carefully modulating the pH during synthesis, researchers can isolate specific deprotonation states (H₂dcppa⁻, Hdcppa²⁻, or dcppa³⁻). This directly controls the network topology (1D chains vs. 3D frameworks), which in turn dictates whether the material exhibits low-dimensional magnetism or 3D magnetic ordering[2].

LigandCausality Structure H3dcppa Ligand (Phenyl-Pyridine Core) Flexibility C-C Bond Rotation (Conformational Flexibility) Structure->Flexibility Donors Multidentate Sites (3x COOH, 1x Pyridine N) Structure->Donors Conjugation Aromatic Core (Electron Delocalization) Structure->Conjugation Topology Diverse MOF Topologies (1D, 2D, 3D Networks) Flexibility->Topology Adapts to Metal Geometry Donors->Topology High Connectivity Exchange Magnetic Superexchange (Coupling Pathways) Donors->Exchange Short Bridge Distances Conjugation->Exchange Mediates Spin Properties Advanced Magnetic Properties (SMM, 3D Ordering) Topology->Properties Exchange->Properties

Logical relationship between H3dcppa structural features and resulting magnetic properties.

Quantitative Data: Magneto-Structural Correlations

The choice of metal node paired with H3dcppa drastically alters the resulting magnetic phenomena. Table 1 summarizes typical magneto-structural correlations observed in these systems.

Table 1: Influence of Metal Node on H3dcppa Coordination and Magnetic Behavior

Metal NodePreferred GeometryDominant Magnetic InteractionTypical Magnetic Phenomenon
Dy(III) Dodecahedral (8-coord)Strong Spin-Orbit Coupling / High AnisotropySingle-Molecule Magnet (SMM) behavior
Co(II) Octahedral (6-coord)Antiferromagnetic Superexchange via CarboxylatesSpin-crossover or 3D Antiferromagnetism
Cu(II) Square Pyramidal (5-coord)Strong Jahn-Teller distortion / FerromagneticLow-dimensional magnetism (1D chains)
Gd(III) Capped Trigonal PrismaticIsotropic Spin (S = 7/2), Weak couplingMagnetocaloric Effect (Magnetic cooling)

Experimental Protocol: Hydrothermal Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for synthesizing and characterizing a Lanthanide-H3dcppa magnetic framework (e.g., using Dy³⁺ for SMM properties).

Phase 1: Hydrothermal Assembly

Causality Check: Hydrothermal synthesis is mandated because the high autogenous pressure increases the solubility of the semi-rigid H3dcppa ligand, promoting highly ordered crystallization required for Single-Crystal X-Ray Diffraction (SCXRD).

  • Reagent Preparation: Disperse 0.1 mmol of H3dcppa and 0.1 mmol of Dy(NO₃)₃·6H₂O in 10 mL of a mixed solvent system (e.g., H₂O/DMF, 1:1 v/v).

  • pH Modulation: Add 0.1 M NaOH dropwise until the pH reaches exactly 4.5.

    • Expert Insight: A pH of 4.5 ensures partial deprotonation (Hdcppa²⁻). If the pH is too high (>6.0), rapid precipitation of amorphous dysprosium hydroxide occurs, ruining crystal growth.

  • Thermal Programming: Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave. Heat to 140 °C at a rate of 2 °C/min and hold for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 2 °C/hour.

    • Expert Insight: Rapid cooling induces thermodynamic defects in the crystal lattice, which can quench the magnetic anisotropy required for SMM behavior.

  • Isolation: Filter the resulting block-shaped crystals, wash sequentially with DMF and ethanol, and air-dry.

Phase 2: Structural Validation (Quality Control)

Causality Check: Magnetic properties are highly sensitive to impurities. A bulk sample must be structurally validated before any SQUID magnetometry is performed.

  • SCXRD: Select a pristine single crystal to determine the asymmetric unit and framework topology.

  • PXRD Matching: Grind a bulk sample of the crystals and perform Powder X-Ray Diffraction (PXRD). Overlay the experimental PXRD pattern with the simulated pattern derived from the SCXRD data.

    • Critical Rule: If unassigned peaks are present, the sample contains secondary magnetic phases and must be discarded .

Phase 3: Magnetic Characterization (SQUID)
  • Sample Preparation: Restrain the phase-pure microcrystalline powder in a gelatin capsule to prevent field-induced torquing (crystallite alignment) under high magnetic fields.

  • DC Susceptibility: Measure magnetic susceptibility ( χM​ ) from 2 to 300 K under an applied field of 1000 Oe. Plot χM​T vs. T to identify depopulation of Stark levels and superexchange interactions.

  • AC Susceptibility: To confirm SMM behavior in the Dy-H3dcppa framework, apply an oscillating AC field (e.g., 3 Oe) across varying frequencies (1–1000 Hz) at low temperatures (2–10 K). The presence of frequency-dependent out-of-phase ( χ′′ ) signals validates slow relaxation of magnetization.

MagneticMOFWorkflow Ligand H3dcppa Ligand (N, O Donors) Synthesis Hydrothermal Assembly (Strict pH & Temp Control) Ligand->Synthesis Deprotonation Metal Paramagnetic Metal Salts (e.g., Dy3+, Co2+) Metal->Synthesis Coordination MOF Crystalline Coordination Polymer (H3dcppa Framework) Synthesis->MOF Crystallization StructChar Structural Validation (SCXRD & PXRD Match) MOF->StructChar Quality Control MagChar Magnetic Characterization (DC/AC SQUID Magnetometry) StructChar->MagChar Validated Bulk Sample Analysis Property Correlation (SMM, Antiferromagnetism) MagChar->Analysis Data Processing

Experimental workflow for synthesizing and validating H3dcppa-based magnetic coordination polymers.

References

  • Kirillova, M. V., et al. "Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers." Crystals, MDPI.

  • Janiak, C., et al. "Structural Design and Properties of Coordination Polymers." MDPI Books.

Sources

Application Notes and Protocols for Employing 6-(3,5-Dicarboxyphenyl)picolinic Acid in Mixed-Linker MOF Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Mixed-Linker MOFs and the Role of 6-(3,5-Dicarboxyphenyl)picolinic Acid

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability in their structural and chemical properties.[1] The traditional approach to MOF synthesis involves a single type of organic linker to construct the framework. However, the "mixed-linker" or multivariate MOF (MTV-MOF) strategy, which incorporates two or more distinct organic linkers into a single framework, has opened new avenues for creating materials with enhanced complexity and functionality.[2][3] This approach allows for the precise tuning of pore size, surface chemistry, and mechanical properties, often leading to synergistic effects that are not achievable with single-linker systems.[4]

This guide focuses on the strategic employment of 6-(3,5-Dicarboxyphenyl)picolinic acid (also referred to as 5-(3,4-Dicarboxyphenyl)picolinic acid or H₃dppa in some literature[2]) in the synthesis of mixed-linker MOFs. This versatile tricarboxylic acid linker is particularly noteworthy due to its unique combination of a picolinic acid moiety and a dicarboxyphenyl group. This structure offers multiple coordination sites with varying geometries and electronic properties, making it an excellent candidate for constructing complex and functional MOFs.[2] The picolinate functionality can chelate metal ions, while the two carboxyl groups on the phenyl ring can bridge multiple metal centers, leading to robust and intricate network topologies.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical protocols for utilizing 6-(3,5-Dicarboxyphenyl)picolinic acid in mixed-linker MOF synthesis. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and explore the potential applications of the resulting materials in catalysis and drug delivery.

I. Rationale for a Mixed-Linker Strategy with 6-(3,5-Dicarboxyphenyl)picolinic Acid

The decision to employ a mixed-linker strategy is driven by the desire to create MOFs with tailored properties that surpass those of their single-linker counterparts. By combining 6-(3,5-Dicarboxyphenyl)picolinic acid with a secondary linker, researchers can achieve:

  • Pore Size and Shape Engineering: The incorporation of a second linker of different length or geometry allows for fine-tuning of the pore dimensions and the overall framework topology. This is critical for applications such as size-selective catalysis and controlled drug release.[5]

  • Functional Group Integration: A secondary linker can introduce specific functional groups (e.g., -NH₂, -OH, -SO₃H) into the MOF pores.[3][6] These functional groups can act as active sites for catalysis, enhance substrate affinity, or modulate the release kinetics of encapsulated drug molecules.

  • Enhanced Stability: The synergistic interplay between different linkers can lead to MOFs with improved thermal and chemical stability.[4]

  • Modulated Physicochemical Properties: The ratio of the two linkers can be systematically varied to control properties such as hydrophilicity/hydrophobicity, charge density, and optical properties.

II. Experimental Protocols

A. Synthesis of 6-(3,5-Dicarboxyphenyl)picolinic Acid (H₃L)

While this linker may be commercially available, for researchers opting for in-house synthesis, a general procedure is outlined below. The synthesis typically involves a Suzuki or Sonogashira coupling reaction to connect a substituted phenyl group to a pyridine derivative, followed by oxidation of methyl groups to carboxylic acids. For detailed synthetic procedures of analogous picolinic acid derivatives, refer to the literature.[7][8][9]

B. General Protocol for Mixed-Linker MOF Synthesis (Illustrative Example)

This protocol describes a general hydrothermal synthesis of a mixed-linker MOF using 6-(3,5-Dicarboxyphenyl)picolinic acid (H₃L) and a secondary dicarboxylic acid linker (e.g., terephthalic acid, H₂BDC). The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired framework.

Materials:

  • 6-(3,5-Dicarboxyphenyl)picolinic acid (H₃L)

  • Terephthalic acid (H₂BDC)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)

  • Modulator (optional, e.g., acetic acid, benzoic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF) in a glass vial.

  • Linker Solution: In a separate vial, dissolve a mixture of 6-(3,5-Dicarboxyphenyl)picolinic acid (H₃L) and the secondary linker (H₂BDC) in the solvent. The molar ratio of the two linkers can be varied to tune the properties of the final MOF (e.g., a 1:1 molar ratio, 0.05 mmol of H₃L and 0.05 mmol of H₂BDC).

  • Mixing and Modulation (Optional): Combine the metal salt solution and the linker solution. If a modulator is used to control crystal growth and reduce defects, it can be added at this stage (e.g., 10-50 equivalents with respect to the metal salt).

  • Hydrothermal Reaction: Transfer the final solution to a Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80°C and 150°C) for a designated period (e.g., 24-72 hours).[10] The static heating allows for slow crystallization.

  • Isolation and Washing: After the reaction, allow the autoclave to cool down to room temperature. The resulting crystalline product is typically collected by filtration or centrifugation. To remove unreacted starting materials and solvent molecules occluded within the pores, the product should be washed several times with a fresh solvent (e.g., DMF), followed by a more volatile solvent like ethanol or acetone.

  • Activation: To activate the MOF and make the pores accessible, the solvent molecules within the framework need to be removed. This is typically achieved by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 100-200°C) for several hours. The activation conditions should be carefully chosen to avoid framework collapse.

Diagram of the Mixed-Linker Synthesis Workflow:

MixedLinker_MOF_Synthesis cluster_reactants Reactant Preparation cluster_process Synthesis Process Metal_Salt Metal Salt Solution Mixing Mixing & Sonication Metal_Salt->Mixing Linker_H3L 6-(3,5-Dicarboxyphenyl) picolinic acid (H3L) Linker_Mix Mixed-Linker Solution Linker_H3L->Linker_Mix Linker_H2BDC Secondary Linker (e.g., H2BDC) Linker_H2BDC->Linker_Mix Linker_Mix->Mixing Hydrothermal Hydrothermal Reaction (Autoclave) Mixing->Hydrothermal Isolation Isolation & Washing Hydrothermal->Isolation Activation Activation (Heating under Vacuum) Isolation->Activation Final_MOF Activated Mixed-Linker MOF Activation->Final_MOF

Caption: Workflow for the hydrothermal synthesis of a mixed-linker MOF.

III. Characterization of Mixed-Linker MOFs

A thorough characterization is essential to confirm the successful incorporation of both linkers into the framework and to understand the properties of the resulting material.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the material.[2]A diffraction pattern that may be isostructural to a known single-linker MOF or a new, unique pattern. The peak positions and intensities will depend on the ratio of the linkers.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the incorporation of both linkers and to quantify their ratio in the final material.[3] The MOF is digested in an acidic or basic solution before analysis.The spectrum should show characteristic peaks for both 6-(3,5-Dicarboxyphenyl)picolinic acid and the secondary linker. Integration of the peaks allows for the determination of the linker ratio.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.[2]The TGA curve will show distinct weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the framework at higher temperatures.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution.[6]The isotherm will provide information on the surface area and porosity of the activated MOF. The pore size may be different from the parent single-linker MOFs.
Infrared (IR) Spectroscopy To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.[2]The spectrum will show characteristic peaks for both linkers. The disappearance of the C=O stretching band of the carboxylic acid and the appearance of asymmetric and symmetric stretching bands of the carboxylate group confirm coordination.
Single-Crystal X-ray Diffraction To determine the precise atomic arrangement and connectivity within the MOF, including the distribution of the different linkers.[2]This technique provides the most detailed structural information, but obtaining single crystals of sufficient quality for mixed-linker MOFs can be challenging.

IV. Application Focus: Catalysis and Drug Delivery

The unique properties of mixed-linker MOFs derived from 6-(3,5-Dicarboxyphenyl)picolinic acid make them promising candidates for various applications.

A. Heterogeneous Catalysis

The combination of the Lewis acidic metal sites and the potential for incorporating catalytically active functional groups via a secondary linker can lead to highly efficient and selective heterogeneous catalysts.[11] The picolinic acid moiety itself can also play a role in catalysis by modulating the electronic properties of the metal centers.

Diagram of a Mixed-Linker MOF as a Catalyst:

MOF_Catalysis cluster_linkers Framework Components MOF_Pore MOF Pore Product Product(s) MOF_Pore->Product Catalytic Conversion Linker_A 6-(3,5-Dicarboxyphenyl) picolinic acid Linker_B Functionalized Secondary Linker Metal_Node Metal Node (Lewis Acid Site) Substrate Substrate(s) Substrate->MOF_Pore Diffusion

Sources

Troubleshooting & Optimization

improving the yield and purity of 6-(3,5-Dicarboxyphenyl)picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 6-(3,5-Dicarboxyphenyl)picolinic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique challenges of synthesizing and purifying 6-(3,5-Dicarboxyphenyl)picolinic acid. This highly polar, rigid tricarboxylic acid framework is notoriously difficult to isolate in high yield and purity due to its amphoteric nature, tendency to trap inorganic salts, and potential to deactivate transition metal catalysts.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure reproducible success in your drug development and materials science workflows.

Process Workflow & Mechanistic Strategy

Attempting a direct Suzuki-Miyaura cross-coupling on the free carboxylic acids often leads to catastrophic yield loss. The free carboxylate anions coordinate aggressively to the Palladium center, forming stable palladacycles that starve the catalytic cycle [3]. Furthermore, the extreme polarity of the resulting tricarboxylic acid makes organic extraction nearly impossible.

The Strategic Solution: Implement a "Protect-Couple-Deprotect" sequence. By converting the starting materials to their corresponding methyl esters, we eliminate catalyst poisoning, increase solubility in organic solvents, and allow for standard aqueous workups.

Workflow Start Starting Materials 6-Bromopicolinic Acid + 3,5-Dicarboxyphenylboronic Acid Ester Esterification (MeOH, H2SO4) Start->Ester Mask COOH groups Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O) Ester->Coupling Cross-Coupling Saponification Global Saponification (NaOH, MeOH/H2O) Coupling->Saponification Triester Intermediate Purification Acidification & Precipitation (HCl to pH 2.0 at 60°C) Saponification->Purification Deprotection Product 6-(3,5-Dicarboxyphenyl)picolinic acid (High Purity >98%) Purification->Product Thermodynamic Isolation

Workflow for the optimized synthesis of 6-(3,5-Dicarboxyphenyl)picolinic acid via ester intermediates.

Frequently Asked Questions (FAQs)

Q: Why is my Suzuki coupling yield consistently below 40% when reacting the free acids? A: Free polycarboxylic acids act as multidentate ligands. During the oxidative addition step of the Suzuki mechanism, the carboxylate groups can chelate the Palladium(II) intermediate, forming an insoluble polymeric network that precipitates out of solution (often observed as a black sludge) [3]. Additionally, the base required to activate the boronic acid is consumed by the free carboxylic acids, disrupting the transmetallation step [3]. Action: Always esterify your starting materials prior to coupling.

Q: How do I minimize protodeboronation of the 3,5-dicarboxyphenylboronic acid? A: Protodeboronation (the cleavage of the C-B bond by water) outcompetes transmetallation when the reaction is too slow or the base is too harsh. Causality: High temperatures combined with strong aqueous bases (like NaOH) accelerate the hydrolysis of the boronic acid. Solution: Switch to a weaker, more soluble base like Cesium Carbonate ( Cs2​CO3​ ) and use a solvent system like 1,4-Dioxane/Water (4:1). The use of Pd(dppf)Cl2​ is critical here; its bidentate ligand enforces a cis-geometry on the Pd intermediate, drastically accelerating the reductive elimination step and out-pacing the degradation pathway [4].

Q: The final product is contaminated with inorganic salts (NaCl) and residual palladium. How can I achieve >98% purity? A: Polycarboxylic acids are notorious for trapping salts during rapid precipitation. If you acidify the saponified mixture quickly at room temperature, the product crashes out as an amorphous solid, physically encapsulating impurities. Solution 1 (Thermodynamic Crystallization): Perform the acidification slowly at 60°C. This allows the crystal lattice to form thermodynamically, excluding salts. Solution 2 (Solvent Wash): Suspend the crude solid in hot acetic acid. The inorganic salts remain insoluble, while the polycarboxylic acid is purified [1]. Alternatively, for smaller scales, solid-phase extraction using formate anion exchange resins (e.g., DOWEX) selectively captures the carboxylic acid while washing away neutral and cationic impurities [2].

Troubleshooting Guide

Troubleshooting Issue Low Yield or Poor Purity Check1 Are COOH groups protected? Issue->Check1 Action1 Perform Global Esterification Check1->Action1 No Check2 Is Pd black precipitating? Check1->Check2 Yes Action2 Switch to Pd(dppf)Cl2 & Degas Solvents Check2->Action2 Yes Check3 High salt content in final product? Check2->Check3 No Action3 Hot Acetic Acid Wash or Ion Exchange Check3->Action3 Yes

Diagnostic logic tree for troubleshooting yield and purity issues during synthesis.

Symptom Root Cause Corrective Action
Incomplete conversion of 6-bromopicolinate Catalyst deactivation via oxygen poisoning or steric hindrance.Thoroughly sparge solvents with Argon for 30 mins. Switch from Pd(PPh3​)4​ to Pd(dppf)Cl2​ .
Product forms an intractable gel during acidification Kinetic precipitation at low temperature traps water and salts, preventing crystallization.Heat the basic aqueous layer to 60°C. Add 1M HCl dropwise (over 1 hour) with vigorous stirring until pH 2.0 is reached.
High Palladium contamination (>500 ppm) Pd coordinates strongly to the pyridine nitrogen and carboxylate groups of the product.Treat the organic phase of the triester intermediate with a thiol-based scavenger (e.g., SiliaMetS Thiol) before saponification.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity of the intermediate and final product.

StrategyCatalyst / BaseSolvent SystemYield (%)Purity (%)Mechanistic Observation
Free Acids Pd(PPh3​)4​ / Na2​CO3​ H2​O / EtOH28%< 70%Massive Pd black precipitation; product trapped in inorganic salt matrix.
Methyl Esters Pd(PPh3​)4​ / K2​CO3​ Toluene / EtOH / H2​O 62%85%Moderate protodeboronation observed due to slow reductive elimination.
Methyl Esters (Optimized) Pd(dppf)Cl2​ / Cs2​CO3​ 1,4-Dioxane / H2​O 89% > 98% cis-enforcing ligand accelerates coupling; mild base prevents boronic acid degradation.

Validated Experimental Protocol

This protocol is a self-validating system: by purifying the neutral triester intermediate before unmasking the highly polar carboxylic acids, you ensure the final product is free of transition metals and unreacted starting materials.

Step 1: Suzuki-Miyaura Coupling (Triester Synthesis)

  • Charge the Reactor: To a dry round-bottom flask, add methyl 6-bromopicolinate (1.0 eq), dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (1.1 eq), and Cs2​CO3​ (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing (Critical): Sparge the mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under Argon. Heat to 85°C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over MgSO4​ .

  • Pd Scavenging: Add 10 wt% of a silica-supported thiol scavenger to the organic layer and stir for 2 hours at 40°C. Filter through a pad of Celite. Causality: Removing Pd at the neutral ester stage prevents it from chelating to the final polycarboxylic acid.

Step 2: Global Saponification & Thermodynamic Precipitation

  • Hydrolysis: Dissolve the purified triester in a 1:1 mixture of THF and Methanol. Add 3.5 equivalents of 2M aqueous NaOH. Stir at 50°C for 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with additional water.

  • Thermodynamic Acidification (Critical): Heat the aqueous solution to 60°C. With vigorous mechanical stirring, add 1M HCl dropwise over 1 hour until the pH reaches 2.0. Causality: Elevated temperature increases the solubility threshold, allowing the 6-(3,5-Dicarboxyphenyl)picolinic acid to nucleate and grow as highly ordered crystals rather than an amorphous, impurity-trapping gel.

  • Isolation: Allow the suspension to cool slowly to room temperature. Filter the crystalline solid, wash with ice-cold water, and dry under vacuum at 80°C for 24 hours.

References

  • Source: Google Patents (US9517996B2)
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin Source: ACS Combinatorial Science URL
  • Suzuki Coupling - Mechanism and Applications Source: Organic Chemistry Portal URL
  • Source: PubMed Central (PMC)

Technical Support Center: Synthesis of 6-(3,5-Dicarboxyphenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(3,5-dicarboxyphenyl)picolinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

The synthesis of these molecules, while conceptually straightforward via cross-coupling reactions, often presents practical hurdles that can impede progress. This resource is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis of 6-(3,5-dicarboxyphenyl)picolinic acid derivatives.

Low Yields in Suzuki-Miyaura Cross-Coupling

Question: I am experiencing consistently low yields in the Suzuki-Miyaura coupling between a 6-halopicolinic acid derivative and 3,5-dicarboxyphenylboronic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this specific Suzuki-Miyaura cross-coupling are a frequent challenge. The issues often stem from a combination of factors related to the electronic nature of the coupling partners and the reaction conditions.

  • Catalyst Inhibition and Deactivation: The nitrogen atom in the pyridine ring of your 6-halopicolinic acid derivative can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[1][2] This is a well-documented issue in cross-coupling reactions involving N-heteroaryl halides.[1]

    • Troubleshooting:

      • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[1] These ligands can promote the reductive elimination step and stabilize the active Pd(0) catalyst, mitigating catalyst deactivation.

      • Use of Pre-catalysts: Consider using modern palladium pre-catalysts, like the G3 or G4 palladacycles, which are more stable and efficient at generating the active catalytic species.

      • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.[3]

  • Protodeboronation of the Boronic Acid: 3,5-Dicarboxyphenylboronic acid is susceptible to protodeboronation, especially under prolonged heating or in the presence of excess water and base. This side reaction consumes your boronic acid, leading to reduced product formation.

    • Troubleshooting:

      • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.

      • Solvent System: A mixed solvent system, such as dioxane/water or THF/water, is common.[4] However, minimizing the amount of water or using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can reduce protodeboronation.

      • Reaction Time and Temperature: Optimize the reaction time and temperature. Over-heating can accelerate protodeboronation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Homocoupling of Boronic Acid: The boronic acid can undergo homocoupling to form a biphenyl species, a common side product in Suzuki reactions.

    • Troubleshooting:

      • Degassing: Rigorously degas your reaction mixture to remove oxygen, which can promote homocoupling. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

Impurity Formation and Purification Challenges

Question: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure 6-(3,5-dicarboxyphenyl)picolinic acid derivative. What are these impurities, and what are the best purification strategies?

Answer:

The purification of these dicarboxylic acid derivatives is often complicated by their poor solubility and the presence of closely related impurities.

  • Common Impurities:

    • Starting Materials: Unreacted 6-halopicolinic acid derivative and 3,5-dicarboxyphenylboronic acid.

    • Homocoupled Products: Biphenyl derivatives from the homocoupling of the boronic acid.

    • Protodeboronated Byproduct: 1,3-Dicarboxybenzene.

    • Partially Hydrolyzed Esters: If you are synthesizing an ester derivative, you may have a mixture of the diester, mono-ester, and the fully hydrolyzed dicarboxylic acid.

  • Purification Strategies:

    • Acid-Base Extraction: The carboxylic acid groups provide a useful handle for purification. You can often selectively precipitate the desired product by carefully adjusting the pH of an aqueous solution.

      • Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃).

      • Filter to remove any insoluble impurities.

      • Slowly acidify the filtrate with a dilute acid (e.g., HCl). The desired product should precipitate out. The pH at which precipitation occurs will depend on the pKa of your specific derivative.

    • Recrystallization: Due to the generally poor solubility of the final product in common organic solvents, finding a suitable recrystallization solvent can be challenging.[5]

      • Solvent Screening: Test a range of polar solvents such as water, ethanol, methanol, acetic acid, or mixtures thereof.[5][6] Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to dissolve the compound, followed by the addition of an anti-solvent to induce crystallization.

    • Chromatography:

      • Normal Phase: Standard silica gel chromatography can be difficult due to the high polarity of the dicarboxylic acids, which often leads to streaking and poor separation.

      • Reverse Phase Chromatography: This is often a more effective method. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid, can provide good separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the 6-(3,5-dicarboxyphenyl)picolinic acid backbone?

A1: The most common and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This involves the reaction of a 6-halopicolinic acid derivative (e.g., chloro-, bromo-, or iodo-) with 3,5-dicarboxyphenylboronic acid or its ester equivalent. The choice of starting materials often begins with commercially available picolinic acid, which can be halogenated at the 6-position.

Q2: I am synthesizing a diester derivative. Should I perform the esterification before or after the Suzuki coupling?

A2: It is generally advantageous to perform the esterification before the Suzuki coupling. The ester groups act as protecting groups for the carboxylic acids, which can interfere with the cross-coupling reaction. Using a diester of 3,5-dicarboxyphenylboronic acid (e.g., the pinacol ester) and an ester of the 6-halopicolinic acid will generally lead to a cleaner reaction with fewer side products. The final diester product can then be hydrolyzed to the dicarboxylic acid if desired.

Q3: What are the challenges associated with the final hydrolysis of the diester to the dicarboxylic acid?

A3: The primary challenge is ensuring complete hydrolysis without promoting side reactions.

  • Incomplete Hydrolysis: The hydrolysis of both ester groups may require harsh conditions (e.g., strong base like NaOH or LiOH and elevated temperatures). Monitoring the reaction by LC-MS is crucial to ensure both ester groups have been cleaved.

  • Metal Ion Catalysis: The picolinic acid moiety can chelate metal ions, which may catalyze the hydrolysis.[10] This can be an advantage but also needs to be controlled.

  • Work-up: After hydrolysis, the product will be in its salt form (e.g., disodium salt). Careful acidification is required to protonate the carboxylate groups and precipitate the final dicarboxylic acid product. Excess acid can lead to the formation of the hydrochloride salt of the pyridine nitrogen, which may affect solubility.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the picolinic and phenyl rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • HPLC/UPLC: This is the best method to assess purity. Using a standardized method, you can quantify the purity and identify any minor impurities.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for the pure compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 5-(6-(methoxycarbonyl)pyridin-2-yl)isophthalate via Suzuki-Miyaura Coupling

This protocol details the synthesis of the diester precursor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add methyl 6-bromopicolinate (1.0 eq), dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition:

    • Add a degassed 2M aqueous solution of K₂CO₃ (3.0 eq) and a degassed solvent such as 1,4-dioxane.

  • Reaction Execution:

    • Purge the flask with argon for 15 minutes.

    • Heat the reaction mixture to 80-90 °C under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diester.

Protocol 2: Hydrolysis to 6-(3,5-Dicarboxyphenyl)picolinic Acid

Step-by-Step Methodology:

  • Hydrolysis Reaction:

    • Dissolve the purified diester from Protocol 1 in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH) (excess, e.g., 4-6 eq).

    • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by LC-MS, observing the disappearance of the starting material and mono-ester intermediate).

  • Work-up and Isolation:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to pH 2-3 with cold 1M HCl. A white precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a cold organic solvent like diethyl ether to remove any remaining organic impurities.

    • Dry the solid under high vacuum to obtain the final 6-(3,5-dicarboxyphenyl)picolinic acid.

Data and Visualization

Table 1: Troubleshooting Suzuki Coupling Conditions
ParameterStandard ConditionAlternative for Low YieldRationale
Catalyst Pd(PPh₃)₄XPhos Pd G3More active and stable pre-catalyst, resists N-coordination.[1]
Ligand PPh₃SPhos, XPhosBulky, electron-rich ligands that promote reductive elimination.[1]
Base Na₂CO₃K₃PO₄, Cs₂CO₃Milder bases can reduce protodeboronation of the boronic acid.
Solvent Toluene/WaterDioxane/Water, THF (anhydrous)Anhydrous conditions can minimize boronic acid decomposition.[4]
Temperature 100 °C80 °CLower temperatures may reduce side reactions like protodeboronation.
Diagrams

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) OxAdd R¹-Pd(II)-X Pd(0)->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² OxAdd->Transmetal Transmetal- lation RedElim Pd(0) Transmetal->RedElim Reductive Elimination Product Product (Ar-Ar') RedElim->Product Ar-X 6-Halopicolinate (Ar-X) Ar-X->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OR)₂) Boronic->Transmetal caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst/ligand appropriate for a heterocyclic substrate? Start->CheckCatalyst CheckConditions Are reaction conditions (base, solvent, temp) optimized? CheckCatalyst->CheckConditions Yes ChangeLigand Use bulky, electron-rich ligand (e.g., SPhos) and/or a pre-catalyst. CheckCatalyst->ChangeLigand No CheckPurity Are starting materials pure and anhydrous? CheckConditions->CheckPurity Yes ModifyConditions Try milder base (K₃PO₄), anhydrous solvent, and lower temperature. CheckConditions->ModifyConditions No CheckPurity->Start Yes, problem persists PurifyReagents Purify starting materials and ensure rigorous degassing. CheckPurity->PurifyReagents No Success Improved Yield ChangeLigand->Success ModifyConditions->Success PurifyReagents->Success

Caption: Fig. 2: Troubleshooting decision tree for low-yield Suzuki reactions.

References

  • Fife, T. H., Singh, R., & Bembi, R. (2002). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 124(10), 3179-3183. [Link]

  • Hughes, D. L. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PeerJ, 3, e931. [Link]

  • van der Heden van Noort, G. J., et al. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(3), 453-456. [Link]

  • El-Gendy, B. E. M. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(2), 119-124. [Link]

  • Babaee, S., et al. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Scientific Reports, 11(1), 1-12. [Link]

  • Ciba Ltd. (1966). Processes for the production of picolinic acid derivatives. U.S.
  • Sun, C., & Zhang, W. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. In Cross-Coupling Reactions (pp. 1-31). Springer, Cham. [Link]

  • Tan, D. W. S., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 249. [Link]

  • Willard, D. M., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry, 13(28), 7689-7693. [Link]

  • Esteves, C. I. C., et al. (2019). Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Journal of Molecular Structure, 1179, 735-744. [Link]

  • Chen, C. H. (2007). Synthesis of chrysosplenol B, chrysosplenol D, and their analogs and synthesis of 3-(carboxymethylthio)-picolinic acid and its derivatives. Iowa State University. [Link]

  • LibreTexts. (2021). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Chem-Space. (2024). Dipicolinic Acid as Intermediate for the Synthesis. [Link]

  • Hughes, D. L. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (NP0059371). [Link]

  • Bloom, P. D., & Werpy, T. A. (2018). Process for separation and purification of a dicarboxylic acid containing mixture. WIPO Patent Application WO/2018/236950. [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Hagelin, H., et al. (2002). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 185(1-2), 139-147. [Link]

  • Gu, J. Z., et al. (2017). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 19(33), 4963-4974. [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2189. [Link]

  • Shukla, O. P. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1582-1587. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • MDPI. (2023). Peer Review of "Solubility and Crystallization Studies of Picolinic Acid". [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • Gazvoda, M., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 8(8), 7113-7118. [Link]

  • Michalska, D., et al. (2016). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry, 9, S1138-S1149. [Link]

  • Patel, N. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for the Synthesis of Tetra-ortho-Substituted Biaryls. ACS Catalysis, 8(11), 10190-10209. [Link]

  • de Vries, J. G. (2007). Palladium-Catalysed Coupling Reactions. In The Handbook of Homogeneous Catalysis (pp. 1-35). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]

  • Zhou, Z., et al. (2025). Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide. International Journal of Pharmaceutics, 669, 125172. [Link]

Sources

Technical Support Center: Enhancing the Stability of MOFs Derived from 6-(3,5-Dicarboxyphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) derived from the tritopic linker, 6-(3,5-dicarboxyphenyl)picolinic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to enhance the stability and performance of your materials. The unique combination of a pyridyl nitrogen and two carboxylate groups in this linker offers a versatile platform for constructing novel MOFs, but also presents specific challenges in achieving robust and stable frameworks.

I. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the 6-(3,5-dicarboxyphenyl)picolinic acid linker that influence MOF stability?

A1: The 6-(3,5-dicarboxyphenyl)picolinic acid linker possesses a combination of a chelating picolinate moiety and two phenyl-carboxylate groups. This mixed-donor nature can lead to complex coordination environments. The pyridyl-N and adjacent carboxylate-O can form a strong chelating bite to a metal center, which generally enhances thermodynamic stability.[1] However, the flexibility of the phenyl-carboxylate arms can sometimes result in framework strain or the formation of less stable, lower-dimensional structures. The overall stability of the resulting MOF is a delicate balance between the strong metal-ligand bonds and the rigidity of the framework.[1][2]

Q2: Which metal ions are most suitable for creating stable MOFs with this linker?

A2: Based on the Hard and Soft Acids and Bases (HSAB) principle, high-valent metal ions such as Zr(IV), Cr(III), Fe(III), and Al(III) are excellent candidates for forming strong coordination bonds with the hard oxygen donors of the carboxylate groups, leading to enhanced thermal and chemical stability.[1][3][4] The picolinate group, with its nitrogen and oxygen donors, can also form robust complexes with a variety of transition metals like Cu(II) and Zn(II). However, for applications requiring high stability, particularly in aqueous environments, the use of high-valent metal ions is generally recommended.[1][3]

Q3: What is "activation" and why is it crucial for these MOFs?

A3: Activation is the process of removing solvent molecules that occupy the pores of the MOF after synthesis, without causing the framework to collapse.[5][6] This is a critical step to make the porous structure accessible for applications like gas storage, catalysis, or drug delivery. Incomplete activation can lead to significantly reduced surface area and porosity. For MOFs derived from this linker, a gentle activation process, often involving a solvent exchange with a low-boiling-point solvent followed by gradual heating under vacuum, is recommended to preserve the structural integrity.[5]

Q4: My PXRD pattern shows broad peaks, indicating low crystallinity. What are the likely causes?

A4: Low crystallinity in MOFs can stem from several factors during synthesis. Rapid precipitation of the material can lead to the formation of small, poorly ordered crystallites. The reaction temperature might be too low to provide sufficient energy for crystal growth, or conversely, too high, leading to the formation of amorphous phases.[5] The choice of solvent and the presence of impurities can also significantly impact the crystallization process.[7]

Q5: Can I improve the stability of my synthesized MOF after it has been made?

A5: Yes, post-synthetic modification (PSM) is a powerful technique to enhance the stability and functionality of existing MOFs.[8][9] For MOFs with this linker, potential PSM strategies could involve introducing functional groups onto the phenyl ring to increase hydrophobicity or creating cross-linking between linkers within the pores to reinforce the framework.[10][11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis and handling of MOFs derived from 6-(3,5-dicarboxyphenyl)picolinic acid.

Guide 1: Poor Yield and/or Amorphous Product
Symptom Potential Causes Troubleshooting Steps & Scientific Rationale
Low to no solid product forms after solvothermal reaction. 1. Inappropriate Solvent System: The metal salt and linker may have poor solubility in the chosen solvent, preventing them from reacting. 2. Suboptimal pH: The deprotonation of the carboxylic acid groups is pH-dependent. If the pH is too low, the linker will not coordinate effectively.1. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol, water). A solvent system that can dissolve both the metal salt and the linker is crucial for successful synthesis.[7] 2. pH Adjustment: Consider the addition of a small amount of a base (e.g., triethylamine, NaOH) to facilitate the deprotonation of the carboxylic acids. However, be cautious as excessive base can lead to the precipitation of metal hydroxides.
An amorphous white powder is obtained instead of a crystalline MOF. 1. Reaction Temperature Too Low/High: Crystallization is a thermodynamically and kinetically controlled process. Temperatures that are too low may not overcome the activation energy for nucleation and growth, while excessively high temperatures can lead to rapid decomposition or the formation of a dense, non-porous phase.[5] 2. Rapid Precipitation: High concentrations of reactants can lead to rapid nucleation and the formation of an amorphous solid.1. Temperature Optimization: Systematically vary the reaction temperature in 10-20°C increments. Monitor the crystallinity of the product using Powder X-ray Diffraction (PXRD). 2. Slower Reactant Introduction: Try a layered synthesis approach where a solution of the linker is carefully layered on top of a solution of the metal salt. This can slow down the diffusion and reaction rate, promoting the growth of larger, more ordered crystals.
Guide 2: Low Thermal Stability
Symptom Potential Causes Troubleshooting Steps & Scientific Rationale
TGA analysis shows significant weight loss at relatively low temperatures (<300°C), indicating framework decomposition. 1. Weak Metal-Ligand Bonds: The choice of metal ion significantly impacts the strength of the coordination bonds. Divalent metals often form less robust frameworks compared to higher-valent metals.[1][3] 2. Presence of Coordinated Solvent Molecules: Strongly coordinated solvent molecules (e.g., DMF) can be difficult to remove and their departure at high temperatures can lead to framework collapse.1. Utilize High-Valent Metal Ions: Synthesize the MOF using high-valent metal ions like Zr(IV) or Cr(III). The stronger metal-oxygen bonds will increase the overall thermal stability of the framework.[1][4] 2. Thorough Solvent Exchange: Before thermal activation, perform a thorough solvent exchange with a low-boiling-point solvent (e.g., acetone, chloroform) to replace high-boiling-point synthesis solvents.[6] This facilitates easier removal of guest molecules at lower temperatures, preserving the framework.
Loss of crystallinity observed in PXRD after heating. Framework Collapse Upon Desolvation: The removal of guest molecules can induce stress on the framework, leading to a loss of long-range order.Gentle Activation Protocol: Employ a gradual heating ramp (e.g., 1-2 °C/min) under high vacuum during activation. This allows for the slow and controlled removal of solvent molecules, minimizing stress on the framework.[5]
Guide 3: Poor Chemical Stability (Especially in Aqueous Environments)
Symptom Potential Causes Troubleshooting Steps & Scientific Rationale
The MOF degrades (loss of crystallinity) when exposed to moisture or acidic/basic solutions. 1. Hydrolysis of Metal-Ligand Bonds: The coordination bonds, particularly with less robust metal ions, are susceptible to hydrolysis in the presence of water. 2. Protonation/Deprotonation of the Framework: In acidic solutions, the carboxylate groups can become protonated, leading to linker dissociation. In basic solutions, hydroxide ions can compete with the linker for coordination to the metal center.[4]1. Introduction of Hydrophobic Moieties: Employ post-synthetic modification to introduce hydrophobic functional groups (e.g., alkyl or fluoroalkyl chains) onto the phenyl ring of the linker. This will create a more water-repellent environment within the pores, protecting the metal-ligand bonds from hydrolysis.[2] 2. Use of More Robust Metal Clusters: MOFs based on robust secondary building units (SBUs), such as the Zr6 clusters found in UiO-type MOFs, exhibit exceptional chemical stability due to the high connectivity and strong metal-oxygen bonds.[12][13]
Leaching of the metal ion or organic linker into the solution. Framework Decomposition: This is a clear indication that the framework is not stable under the tested conditions.Cross-linking the Framework: If the linker contains amenable functional groups (or if they can be introduced via PSM), consider cross-linking strategies to create additional covalent bonds within the framework, thereby enhancing its overall stability.

III. Experimental Protocols & Visualizations

Protocol 1: General Solvothermal Synthesis of a MOF with 6-(3,5-Dicarboxyphenyl)picolinic Acid
  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 6-(3,5-dicarboxyphenyl)picolinic acid in 5 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve 0.1 mmol of the chosen metal salt (e.g., ZrCl₄, Cr(NO₃)₃·9H₂O) in 5 mL of DMF.

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at a specified temperature (e.g., 120°C) for a designated time (e.g., 24-72 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with a low-boiling-point solvent like ethanol or acetone (3 x 10 mL).

  • Dry the product under vacuum at a moderate temperature (e.g., 80-150°C) to activate the MOF.

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification & Activation A Dissolve Linker in DMF C Combine in Autoclave A->C B Dissolve Metal Salt in DMF B->C D Solvothermal Reaction C->D E Cool & Collect Product D->E F Wash with DMF & Ethanol E->F G Activate under Vacuum & Heat F->G H Stable MOF G->H

Caption: General workflow for the synthesis and activation of MOFs.

Protocol 2: Post-Synthetic Modification (PSM) for Enhanced Hydrophobicity

This is a conceptual protocol assuming the successful synthesis of a MOF with accessible functional groups or the ability to introduce them.

  • Synthesize an amino-functionalized analogue of the MOF by using a modified linker (e.g., 6-(3-amino-5-carboxyphenyl)-5-carboxypicolinic acid).

  • Suspend the activated amino-functionalized MOF in a dry, non-coordinating solvent (e.g., dichloromethane).

  • Add an excess of an acyl chloride or anhydride containing a hydrophobic tail (e.g., perfluorooctanoyl chloride).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid byproduct.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Collect the modified MOF by centrifugation.

  • Wash thoroughly with dichloromethane and then with a solvent like ethanol to remove unreacted reagents.

  • Re-activate the MOF under vacuum.

Diagram 2: Enhancing Stability via PSM

G A As-Synthesized MOF B Low Stability A->B C Post-Synthetic Modification A->C D Hydrophobic Functionalization C->D E Framework Cross-linking C->E F Enhanced Stability D->F E->F

Caption: Strategies for improving MOF stability through post-synthetic modification.

IV. References

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12569–12587. [Link]

  • Lin, W., et al. (2009). Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. Journal of the American Chemical Society, 131(37), 13442–13443. [Link]

  • Zhou, H.-C., et al. (2014). Increasing the Stability of Metal-Organic Frameworks. SciSpace, 2014, 545624. [Link]

  • Lin, W., et al. (2009). Postsynthetic Modifications of Iron-Carboxylate Nanoscale Metal−Organic Frameworks for Imaging and Drug Delivery. Journal of the American Chemical Society, 131(37), 13442–13443. [Link]

  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1436-1448. [Link]

  • Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1296-1314. [Link]

  • Deng, H., et al. (2020). Improving MOF stability: approaches and applications. Chemical Science, 11(7), 1677-1692. [Link]

  • Deng, H., et al. (2020). Improving MOF stability: approaches and applications. PMC, 11(7), 1677-1692. [Link]

  • Moosavi, S. M., et al. (2018). Improving the Mechanical Stability of Metal–Organic Frameworks Using Chemical Caryatids. ACS Central Science, 4(8), 1032-1039. [Link]

  • Zhou, H.-C., et al. (2014). Tuning the structure and function of metal–organic frameworks via linker design. ResearchGate. [Link]

  • Wang, H., et al. (2020). Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. University of Liverpool Repository. [Link]

  • Deng, H., et al. (2020). Improving MOF stability: approaches and applications. ResearchGate. [Link]

  • Li, B., et al. (2014). Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. Request PDF. [Link]

  • Moosavi, S. M., et al. (2018). Improving the Mechanical Stability of Metal-Organic Frameworks Using Chemical Caryatids. ACS Central Science, 4(8), 1032-1039. [Link]

  • DSpace@MIT. (2020). Stability Trend of Metal–Organic Frameworks with Heterometal-Modified Hexanuclear Zr Building Units. DSpace@MIT. [Link]

  • Cavka, J. H., et al. (2015). Metal–Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. Figshare. [Link]

  • Zhou, H.-C., et al. (2017). Synthesis of rigid ethynyl-bridged polytopic picolinate ligands for MOF applications. Request PDF. [Link]

  • Cavka, J. H., et al. (2015). Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. ResearchGate. [Link]

  • Liu, X., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2017). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

  • Tasiopoulos, A. J., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • De, S., et al. (2024). Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications. Chemical Society Reviews. [Link]

  • Chin, J. M., et al. (2023). Physicochemical Methods for the Structuring and Assembly of MOF Crystals. Accounts of Chemical Research, 56(15), 1957-1968. [Link]

  • Bakhshi, H., et al. (2023). Synthesis of a novel Cu/DPA-MOF/OP/CS hydrogel with high capability in antimicrobial studies. Frontiers in Chemistry, 11, 1222934. [Link]

  • Khan, N. A., et al. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

  • Wang, T., et al. (2023). Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews, 52(20), 7064-7097. [Link]

  • Bennett, T. D., & Horike, S. (2021). Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses. Journal of Materials Chemistry A, 9(16), 10034-10059. [Link]

Sources

Technical Support Center: Crystallization of 6-(3,5-Dicarboxyphenyl)picolinic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(3,5-Dicarboxyphenyl)picolinic acid and its derivatives in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you overcome common challenges and achieve high-quality crystalline materials. The unique asymmetric nature of the 6-(3,5-Dicarboxyphenyl)picolinic acid linker, featuring both pyridyl and multiple carboxylate functionalities, presents specific challenges and opportunities in crystal engineering. This resource will equip you with the knowledge to navigate these complexities.

Troubleshooting Guide: From Amorphous Precipitates to Single Crystals

Poor crystallinity is a frequent hurdle in MOF synthesis, leading to materials with low porosity and ill-defined properties. This section addresses specific issues you may encounter and provides a systematic approach to resolving them.

Issue 1: Formation of an Amorphous Precipitate Instead of Crystalline Material

The immediate formation of a non-crystalline solid upon mixing reagents is a common indication that the nucleation rate is excessively fast, preventing the ordered growth of a crystalline lattice.

Q: My reaction yields an amorphous powder immediately after adding all the components. What are the primary causes and how can I promote crystallization?

A: This is a classic sign of overly rapid nucleation and precipitation, where the metal ions and organic linkers coordinate too quickly and disorderly. The primary factors to investigate are reactant concentration, solvent polarity, temperature, and pH.

Step-by-Step Troubleshooting Protocol:

  • Reduce Reactant Concentration: High concentrations of metal salts and linkers can drive precipitation.

    • Action: Decrease the concentration of both the metal precursor and the 6-(3,5-Dicarboxyphenyl)picolinic acid linker by 25-50%. This slows down the coordination process, allowing more time for ordered crystal growth.[1][2]

  • Solvent System Optimization: The solvent plays a crucial role in dissolving the reactants and mediating their interaction.

    • Action: Employ a co-solvent system. For instance, if you are using a polar solvent like N,N-Dimethylformamide (DMF), which is common in MOF synthesis, consider adding a less polar co-solvent.[3] This can modulate the solubility of the linker and the metal salt, thereby influencing the rate of framework assembly. The choice of solvent can also affect the deprotonation of the linker, which is a critical step in nucleation.[1][2]

  • Temperature Control: Temperature directly influences the kinetics of MOF formation.

    • Action: Instead of adding all reagents at room temperature, try dissolving the linker and metal salt in separate vials, and then mix them at a lower temperature before heating the reaction. A slower ramp rate to the final reaction temperature can also promote the formation of crystalline nuclei over an amorphous precipitate.

  • pH Adjustment and the Role of Modulators: The deprotonation of the carboxylic acid groups is essential for coordination. Uncontrolled deprotonation can lead to rapid, disordered precipitation.

    • Action: Introduce a modulator, which is a competing ligand that can temporarily coordinate to the metal centers, slowing down the overall reaction rate. For carboxylate-based linkers, monocarboxylic acids like acetic acid or benzoic acid are excellent choices.[4] Start with a small amount of modulator (e.g., 2-10 equivalents relative to the linker) and systematically increase the concentration. The modulator competes with the linker for coordination sites, leading to slower, more controlled crystal growth and often improved crystallinity.[4]

Logical Workflow for Troubleshooting Amorphous Precipitate

start Amorphous Precipitate Observed concentration Reduce Reactant Concentration start->concentration solvent Optimize Solvent System (Co-solvents) concentration->solvent temperature Modify Temperature Profile solvent->temperature modulator Introduce a Modulator (e.g., Acetic Acid) temperature->modulator result Crystalline Product? modulator->result success Successful Crystallization result->success Yes fail Continue Optimization result->fail No fail->concentration cluster_linker 6-(3,5-Dicarboxyphenyl)picolinic Acid cluster_metal Metal Ion (M) linker N N M M N->M Coordination COO1 COO- COO1->M Coordination COO2 COO- COO2->M Coordination

Caption: Coordination of the asymmetric linker to a metal center.

References

  • Template-Assisted Synthesis of Co,Mn-MOFs with Magnetic Properties Based on Pyridinedicarboxylic Acid. Crystal Growth & Design. [Link]

  • Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. [Link]

  • Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties. CrystEngComm. [Link]

  • Synthesis and Formation Mechanism of Textured MOF-5. CORE. [Link]

  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC. [Link]

  • Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering. Angewandte Chemie International Edition. [Link]

  • Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design. [Link]

  • Recent progress in the synthesis of metal–organic frameworks. PMC. [Link]

  • Synthesis Methods and Crystallization of MOFs. IntechOpen. [Link]

  • Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers. CrystEngComm. [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

  • Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. PMC. [Link]

  • Rational crystal engineering of metal–organic frameworks for tailored structure and function. CrystEngComm. [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure. RSC Publishing. [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]

  • Asymmetric linker generates intrinsically disordered metal-organic framework with local MOF-74 structure. ResearchGate. [Link]

Sources

overcoming solubility issues of 6-(3,5-Dicarboxyphenyl)picolinic acid during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of rigid, multi-topic aromatic ligands. 6-(3,5-Dicarboxyphenyl)picolinic acid (CAS: 1261957-84-9) is a highly versatile tricarboxylic acid used extensively in Metal-Organic Framework (MOF) synthesis and coordination chemistry. However, its molecular topology makes it notoriously difficult to dissolve.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind these solubility issues and provide self-validating protocols to ensure your experiments succeed.

Diagnostic Matrix: Quick Reference for Solubility Issues

Summarized below is the quantitative and strategic data for overcoming ligand insolubility based on your specific experimental pathway.

Solubilization StrategyPrimary SolventAdditive / ModulatorMolar Ratio (Ligand:Additive)Temp (°C)Expected Outcome
Base-Mediated (Organic) DMSO / DMAcDIPEA / TEA1 : 3.220 - 25Complete dissolution (Clear solution)
Base-Mediated (Aqueous) WaterNaOH / KOH1 : 3.520 - 25Complete dissolution (Clear solution)
Solvothermal (Standard) DMF / DEFNoneN/A100 - 150Poor crystallinity / Amorphous crash-out
Solvothermal (Modulated) DMF / DEFAcetic Acid1 : 30120High-quality MOF single crystals
Defect-Engineered MOF DMF / DEFTrifluoroacetic Acid1 : 5 to 1:10120Mesoporous MOF with missing linkers

Core Troubleshooting FAQs: Mechanistic Insights

Q: Why does 6-(3,5-Dicarboxyphenyl)picolinic acid resist dissolution even in moderate solvents like ethanol, acetone, or DCM? A: The insolubility is a direct consequence of its molecular topology and lattice energy. As a rigid aromatic molecule with three carboxylic acid groups, it forms an extensive, highly stable intermolecular hydrogen-bonding network. Furthermore, the presence of the basic pyridine nitrogen allows for zwitterion formation (intramolecular proton transfer from a -COOH group to the nitrogen)[1]. This ionic character drastically increases the lattice energy of the solid crystal. Breaking this lattice requires solvents with high dielectric constants that act as strong hydrogen-bond acceptors without being strong donors (e.g., DMF, DMAc, DMSO)[2].

Q: When synthesizing MOFs, my ligand precipitates immediately upon adding the metal precursor. How do I prevent this "crash out"? A: This phenomenon occurs because the deprotonated tricarboxylic acid reacts with high-valence metal nodes (like Zr⁴⁺, Cu²⁺, or Fe³⁺) faster than ordered crystal growth can occur, yielding an amorphous kinetic dead-end[3]. To overcome this, you must employ the Modulator Approach . By adding a vast excess of a monocarboxylic acid (such as acetic acid), the modulator outcompetes the bulky ligand for metal coordination sites. The target ligand then slowly displaces the modulator over time, shifting the system from kinetic to thermodynamic control and yielding highly crystalline frameworks[4].

Q: I am using this ligand for an organic synthesis/API formulation, not a MOF. I cannot use toxic solvents like DMF or high heat. What is the alternative? A: For room-temperature organic reactions, you must chemically alter the ligand's polarity via base-mediated deprotonation . By adding at least 3.0 to 3.5 molar equivalents of an organic base (e.g., Triethylamine) or an inorganic base (e.g., NaOH), you convert the neutral carboxylic acids into a tricarboxylate salt[1]. This introduces strong ion-dipole interactions with the solvent, making the ligand highly soluble in water, methanol, or mixed aqueous systems.

Visualizing the Solutions

SolubilizationWorkflow Start Ligand: 6-(3,5-Dicarboxyphenyl)picolinic acid AppCheck Determine Application Start->AppCheck MOF MOF / Coordination Polymer Synthesis AppCheck->MOF OrgSyn Organic Synthesis / API Formulation AppCheck->OrgSyn Solvothermal Solvothermal Method (DMF/DEF, 120°C+) MOF->Solvothermal PolarSolv Polar Aprotic Solvent (DMSO / DMAc) OrgSyn->PolarSolv Modulator Add Modulator (Acetic Acid / TFA) Solvothermal->Modulator Base Base Addition (TEA / DIPEA, 3.0+ eq) PolarSolv->Base

Decision matrix for solubilizing 6-(3,5-Dicarboxyphenyl)picolinic acid based on application.

ModulatorMechanism Metal Metal Precursor (e.g., ZrCl4, Cu(NO3)2) Fast Rapid Coordination (Amorphous Precipitate) Metal->Fast No Modulator Slow Controlled Exchange (Highly Crystalline MOF) Metal->Slow Modulator Added Ligand Tricarboxylic Acid Ligand (Low Solubility) Ligand->Fast Ligand->Slow Slow Displacement Modulator Monocarboxylic Modulator (High Solubility) Modulator->Slow Competitive Binding

Competitive binding mechanism of modulators preventing rapid amorphous precipitation.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain built-in physical checkpoints so you can verify the success of each step before proceeding.

Protocol A: Base-Assisted Room Temperature Solubilization (For Organic Synthesis)

Use this protocol when high heat or solvothermal conditions are strictly prohibited.

  • Suspension: Suspend 1.0 mmol of 6-(3,5-Dicarboxyphenyl)picolinic acid in 10 mL of DMSO.

    • Causality: DMSO is a polar aprotic solvent (ε ≈ 47) that disrupts the intermolecular hydrogen bonding of the carboxylic acids without donating protons that would stabilize the solid lattice[2].

  • Deprotonation: Add 3.2 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.

    • Causality: The ligand possesses three acidic protons. Adding a slight excess (>3.0 eq) of a sterically hindered base ensures complete deprotonation to the highly soluble tricarboxylate state while preventing unwanted nucleophilic side reactions[1].

  • Cavitation: Sonicate the mixture for 10–15 minutes at room temperature.

    • Causality: Sonication induces acoustic cavitation, which breaks down microscopic agglomerates, exponentially increasing the surface area available for the base-ligand proton transfer[2].

  • Validation Check (Optical Clarity): Observe the solution against a strong light source (e.g., a laser pointer).

    • Self-Validation: A successful solubilization will exhibit absolute optical clarity. If a Tyndall effect (laser beam scattering) is visible, undissolved colloidal particles remain. If scattering is observed, add an additional 0.2 eq of DIPEA and sonicate for 5 more minutes.

Protocol B: Modulator-Assisted Solvothermal Synthesis (For MOF Generation)

Use this protocol to prevent kinetic "crash-out" and grow high-quality single crystals.

  • Precursor Mixing: In a 20 mL scintillation vial, dissolve 0.5 mmol of your metal precursor and 0.5 mmol of the ligand in 15 mL of N,N-Dimethylformamide (DMF).

    • Causality: DMF undergoes partial thermal decomposition at elevated temperatures to release dimethylamine. This acts as a slow-release base to gently deprotonate the ligand, avoiding the rapid precipitation seen with strong bases[1].

  • Modulator Addition: Add 15 mmol (30 equivalents) of glacial Acetic Acid to the mixture.

    • Causality: Acetic acid acts as a competitive modulator. Its high concentration saturates the metal coordination sites, preventing the tricarboxylic acid ligand from forming rapid, amorphous kinetic polymers[4].

  • Pressurization: Transfer the homogenous solution to a Teflon-lined stainless-steel autoclave and seal tightly.

    • Causality: The sealed environment allows the solvent to exceed its atmospheric boiling point, drastically increasing the solubility limit of the ligand and lowering the activation energy for reversible coordination bond formation[2].

  • Thermal Treatment: Heat isothermally at 120 °C for 48 hours, followed by a controlled cooling ramp of 5 °C/hour to room temperature.

    • Causality: The extended heating time allows the system to reach thermodynamic equilibrium. The slow cooling ramp prevents sudden supersaturation, ensuring the growth of large, defect-free single crystals rather than microcrystalline powder[3].

  • Validation Check (Microscopic Inspection): Decant the mother liquor and wash the precipitate with fresh DMF.

    • Self-Validation: Inspect the product under an optical microscope. A successful solvothermal synthesis will yield distinct, faceted crystals (often octahedral or cubic). If the product resembles an opaque, amorphous powder, the modulator concentration was too low; increase the acetic acid equivalents to 40x or 50x in the next iteration.

Sources

Validation & Comparative

Comparative Analysis of 6-(3,5-Dicarboxyphenyl)picolinic Acid (H3dcppa) vs. Traditional Tricarboxylic Acid Linkers in MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary: The Shift from Symmetry to Asymmetry

Historically, the rational design of Metal-Organic Frameworks (MOFs) has relied on highly symmetric, purely O-donor tricarboxylic acids—such as 1,3,5-benzenetricarboxylic acid (BTC)—to predictably construct high-symmetry topologies like the tbo net of HKUST-1 . While these symmetric linkers excel in generating ultra-high surface areas for gas storage, their structural uniformity often limits the incorporation of complex, multifunctional active sites.

The introduction of 6-(3,5-Dicarboxyphenyl)picolinic acid (H3dcppa) represents a paradigm shift in crystal engineering . By fusing a bidentate N,O-chelating picolinic acid moiety with a bridging 3,5-dicarboxyphenyl group, H3dcppa intentionally breaks C3​ symmetry. This guide objectively compares the structural causality, performance metrics, and experimental handling of H3dcppa against traditional symmetric linkers (BTC, BTB, and TATB), providing self-validating protocols for researchers developing next-generation luminescent sensors and catalysts.

Structural Causality: Why Asymmetry and Heteroatoms Matter

The performance divergence between H3dcppa and traditional linkers is rooted in Pearson’s Hard-Soft Acid-Base (HSAB) theory and coordination geometry:

  • Symmetric O-Donors (BTC, BTB): These linkers coordinate isotropically. Because they lack a strong, directed chelating pocket, they often form paddlewheel secondary building units (SBUs) with transition metals (e.g., Cu 2+ , Zn 2+ ). While this yields massive porosity, it leaves the framework vulnerable to hydrolysis and limits the sensitization of high-coordination metals.

  • Asymmetric N,O-Chelators (H3dcppa): The picolinate pocket of H3dcppa acts as a strong, hard Lewis base. It selectively and tightly binds hard Lewis acids, such as Lanthanide (Ln 3+ ) or Bismuth (Bi 3+ ) ions, satisfying their high coordination demands (typically 8-10) . This targeted chelation restricts the intramolecular rotation of the ligand, drastically reducing non-radiative multiphonon relaxation. Consequently, H3dcppa acts as an exceptional "antenna" to sensitize Ln 3+ luminescence, while the remote 3,5-dicarboxyphenyl group bridges adjacent nodes to propagate the 3D framework. Furthermore, uncoordinated pyridyl nitrogen atoms can serve as basic catalytic sites in mixed-matrix membranes .

StructuralLogic cluster_symmetric Symmetric Linkers (BTC, BTB) cluster_asymmetric Asymmetric Linker (H3dcppa) SymLinker C3 Symmetric Core (Purely O-Donor) SymSBU Isotropic Coordination (e.g., Cu2+ Paddlewheel) SymLinker->SymSBU SymNet High-Symmetry Nets (tbo, pto topologies) SymSBU->SymNet AsymLinker Bent Asymmetric Core (N,O-Chelating Pocket) AsymSBU Directed Chelation (e.g., Ln3+ Polyhedra) AsymLinker->AsymSBU AsymNet Low-Symmetry Nets (Open Active Sites) AsymSBU->AsymNet

Caption: Structural causality comparing symmetric O-donor linkers with the asymmetric N,O-chelating H3dcppa.

Comparative Performance Analysis

The following table synthesizes quantitative and qualitative data comparing H3dcppa with industry-standard tricarboxylic acids.

FeatureBTCBTBTATBH3dcppa
Full Name 1,3,5-Benzenetricarboxylic acid1,3,5-Tris(4-carboxyphenyl)benzene1,3,5-Triazine-2,4,6-tribenzoic acid6-(3,5-Dicarboxyphenyl)picolinic acid
Symmetry C3​ Symmetric (Planar) C3​ Symmetric (Non-planar) C3​ Symmetric (Planar)Asymmetric (Bent)
Coordination Sites 3 × Carboxylate3 × Carboxylate3 × Carboxylate, 3 × Triazine N3 × Carboxylate, 1 × Pyridyl N
Primary Chelation Mode Isotropic bridgingIsotropic bridgingBridging (N rarely coordinates)Directed N,O-chelation + bridging
Typical Metal Nodes Cu 2+ , Cr 3+ , Fe 3+ Zn 2+ , Cu 2+ Zn 2+ , Zr 4+ Ln 3+ (Eu, Tb), Cd 2+ , Zn 2+
Representative MOFs HKUST-1, MIL-100MOF-177PCN-9Eu-dcppa, Cd-MOF
Primary Applications Gas storage, separationsGas storage (high surface area)Gas storage, stability studiesLuminescence sensing, catalysis

Experimental Workflows: Self-Validating Protocols

To harness the unique properties of H3dcppa, researchers must employ kinetic control during synthesis. Below is a self-validating protocol for synthesizing a Europium-based MOF (Eu-dcppa) for the luminescent detection of nitroaromatic biomarkers.

Protocol 1: Solvothermal Synthesis of Eu-dcppa

Causality Note: Europium nitrate is selected because the labile nitrate anions are easily displaced by the strong N,O-chelating picolinate moiety of H3dcppa. This ensures the ligand fully saturates the inner coordination sphere of the Eu 3+ ion, displacing high-frequency O-H oscillators (like water) that would otherwise quench luminescence.

  • Precursor Assembly: Dissolve 0.1 mmol of H3dcppa and 0.1 mmol of Eu(NO 3​ ) 3​⋅6 H 2​ O in a 10 mL solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (v/v, 4:1).

  • Kinetic Solvothermal Growth: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours.

    • The "Why": DMF slowly decomposes at 120°C to generate dimethylamine, gradually raising the solution's pH. This controlled, in-situ deprotonation of H3dcppa prevents rapid, amorphous precipitation, ensuring the growth of high-quality single crystals.

  • Self-Validation (Critical Step): Wash the resulting crystals with DMF, then perform a solvent exchange with acetone for 3 days (replacing the acetone daily).

    • Validation Check: Evacuate the solvent under a vacuum at 80°C. Perform Powder X-Ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA). If the PXRD pattern loses its low-angle reflections compared to the simulated single-crystal data, the framework has collapsed due to capillary forces, and the batch must be rejected. Proceed only if phase purity and structural integrity are confirmed.

Protocol 2: Luminescence Sensing Assay
  • Dispersion: Grind 5 mg of activated Eu-dcppa crystals and disperse them in 3 mL of aqueous buffer (pH 7.4) via ultrasonication for 30 minutes to form a stable suspension.

  • Analyte Titration: Incrementally add micro-liter volumes of the target analyte (e.g., nitrofurantoin or metal ions) to the suspension. Record the emission spectra ( λex​≈320 nm, monitoring the 5 D 0​→7 F 2​ transition of Eu 3+ at 615 nm) after each addition.

  • Data Analysis: Calculate the quenching efficiency using the Stern-Volmer equation: I0​/I=1+Ksv​[Q] . A linear plot confirms dynamic quenching, driven by the competitive absorption between the analyte and the H3dcppa antenna.

Workflow S1 1. Precursor Assembly Ln(NO3)3 + H3dcppa S2 2. Solvothermal Rxn 120°C, DMF/H2O, 48h S1->S2 Kinetic Control S3 3. Self-Validation PXRD & TGA Profiling S2->S3 Phase Purity S4 4. Luminescence Assay Analyte Titration S3->S4 Active MOF

Caption: Self-validating solvothermal synthesis and luminescence sensing workflow for H3dcppa-based Ln-MOFs.

References

  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Crystals (MDPI), 2017. URL:[Link]

  • Bismuth-Based Metal–Organic Frameworks Derived from Multi-Carboxylate Organic Linkers. ACS Symposium Series, 2021. URL:[Link]

  • Cd-MOF@PVDF Mixed-Matrix Membrane with Good Catalytic Activity and Recyclability for the Production of Benzimidazole and Amino Acid Derivatives. Inorganic Chemistry (ACS), 2021. URL:[Link]

comparing the gas adsorption capacities of MOFs with different functionalized picolinic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Gas Adsorption in MOFs Functionalized with Picolinic Acid Linkers

As the demand for energy-efficient gas separation technologies intensifies, Metal-Organic Frameworks (MOFs) have emerged as premier physisorbent candidates. For researchers and drug development professionals navigating the synthesis of targeted adsorbents, the choice of organic linker is the most critical variable. Picolinic acid (pyridine-2-carboxylic acid) and its functionalized derivatives—such as 2,5-pyridinedicarboxylic acid and 3,5-pyridinedicarboxylic acid—offer a unique structural advantage: they embed uncoordinated, Lewis basic nitrogen heteroatoms directly into the pore walls.

This guide provides an objective, data-driven comparison of MOFs utilizing functionalized picolinic acid linkers, detailing the mechanistic causality behind their gas adsorption capacities and providing self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Causality: Why Picolinic Acid Derivatives?

The superior gas adsorption capacity of picolinic acid-based MOFs is not merely a function of surface area; it is dictated by precise supramolecular interactions engineered at the atomic level.

  • Lewis Acid-Base Interactions: The uncoordinated nitrogen atom in the pyridine ring acts as a localized Lewis base. When exposed to gases with strong quadrupole moments (like CO₂) or acidic protons (like C₂H₂), the nitrogen provides a highly specific docking site 1.

  • Pore Polarization: The introduction of asymmetrical, heteroatom-doped linkers increases the overall dipole moment of the pore environment. This polarization enhances the isosteric heat of adsorption ( Qst​ ) at low gas coverage, driving high selectivity in dilute gas mixtures 2.

  • Defect Engineering Compatibility: Picolinic acid derivatives are exceptionally well-suited for Post-Synthetic Defect Exchange (PSDE). They can be grafted into the missing-linker defect sites of robust frameworks like UiO-66, bypassing the steric hindrance that often prevents their use in de novo synthesis 3.

Mechanism L Picolinic Acid Linker (Pyridine N + Carboxylates) S1 Uncoordinated Nitrogen (Lewis Base Site) L->S1 S2 Polarized Pore Environment (High Dipole Moment) L->S2 G1 CO2 Adsorption (Quadrupole Interaction) S1->G1 Acid-Base Affinity G2 C2H2 Adsorption (Hydrogen Bonding) S1->G2 H-Bond Donor-Acceptor S2->G1

Mechanistic pathways of gas adsorption driven by picolinic acid functionalization in MOFs.

Comparative Gas Adsorption Performance

The table below synthesizes quantitative experimental data across several high-performing MOFs utilizing picolinic acid derivatives. The data highlights how varying the functionalization and metal node shifts the framework's affinity toward specific gas molecules.

MOF DesignationMetal NodeFunctionalized LinkerTarget GasAdsorption CapacitySelectivity MetricRef
1-Eu Eu³⁺5-(2′,5′-dicarboxylphenyl) picolinic acidC₂H₂109.2 cm³/g (298 K)C₂H₂/CO₂ IAST: 4.1[[1]]()
Zn₂(Pydc)(Ata)₂ Zn²⁺3,5-pyridinedicarboxylic acidC₂H₂ / CO₂47.2 / 33.0 mL/g (298 K)C₂H₂/CO₂ IAST: 5.14
UiO-66-PSDE Zr⁴⁺2,5-pyridinedicarboxylic acidCO₂Enhanced vs. pristineHigh CO₂/N₂[[3]]()
Ni(ina)₂ Ni²⁺4-picolinic acid (isonicotinic)Kr1.62 mmol/g (298 K)Kr/N₂2

Data Interpretation: The lanthanide-based 1-Eu demonstrates exceptional C₂H₂ capacity due to the highly rigid, extended nature of the 5-(2′,5′-dicarboxylphenyl) picolinic acid linker, which optimizes the pore aperture specifically for C₂H₂ trapping. Conversely, Zn₂(Pydc)(Ata)₂ provides a highly scalable (gram-scale) alternative with excellent stability and competitive selectivity, making it highly viable for industrial C₂H₂/CO₂ separation 4.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical parameters is explicitly stated so researchers can troubleshoot deviations.

Protocol A: Post-Synthetic Defect Exchange (PSDE) of UiO-66

Objective: Graft 2,5-pyridinedicarboxylic acid into the defect sites of a pre-synthesized Zr-MOF to enhance CO₂ affinity without collapsing the framework.

  • Precursor Preparation: Disperse 100 mg of defective UiO-66 (synthesized using a high modulator-to-linker ratio to intentionally induce missing-linker defects) in 10 mL of N,N-dimethylformamide (DMF).

  • Ligand Introduction: Add a 5-fold molar excess of 2,5-pyridinedicarboxylic acid to the suspension.

    • Causality: The excess concentration gradient drives the thermodynamic replacement of monocarboxylate modulators (e.g., formate/acetate) currently occupying the defect sites 3.

  • Thermal Incubation: Seal the mixture in a Teflon-lined autoclave and heat at 85°C for 24 hours.

  • Washing & Activation: Recover the powder via centrifugation. Wash extensively with DMF (3x) and Methanol (3x) to remove unreacted ligand.

  • System Validation: Digest a 5 mg aliquot in dilute HF/DMSO- d6​ and perform ¹H-NMR. Validation Check: The appearance of pyridine aromatic proton shifts confirms successful integration. Calculate the integration ratio against the terephthalate backbone to quantify the defect exchange rate.

MOF_Synthesis A Zr Precursor + Modulator B Defective UiO-66 (Missing Linkers) A->B Solvothermal Synthesis C PSDE with 2,5-Pyridine- dicarboxylic Acid B->C Post-Synthetic Exchange D Functionalized UiO-66 (Enhanced CO2 Affinity) C->D Pore Engineering

Workflow of Post-Synthetic Defect Exchange in UiO-66 using picolinic acid derivatives.

Protocol B: Volumetric Gas Adsorption Isotherm Measurement

Objective: Accurately quantify the single-component gas uptake (C₂H₂, CO₂, CH₄) of the functionalized MOF.

  • Sample Degassing (Activation): Load ~50 mg of the solvent-exchanged MOF into a pre-weighed sample tube. Degas under dynamic vacuum (< 10⁻³ Torr) at 120°C for 12 hours.

    • Causality: Picolinic acid derivatives form strong hydrogen bonds with solvent molecules (like water or methanol). Insufficient activation temperature will leave pores blocked, while excessive heat may decarboxylate the linker. 120°C is the optimal thermal window for most picolinic-functionalized MOFs.

    • Validation Check: The outgassing rate must drop below 2 µmHg/min before proceeding to the analysis port.

  • Dead Volume Calibration: Admit ultra-high purity Helium (99.999%) at the target analysis temperature (e.g., 298 K) to measure the free space. Helium is assumed to have zero specific interaction with the framework.

  • Isotherm Collection: Dose the target gas (e.g., CO₂) incrementally up to 1.0 bar. Allow a minimum of 45 seconds of equilibration time per pressure point.

  • Desorption Phase: Gradually reduce the pressure back to vacuum.

    • Validation Check: A completely reversible isotherm (no hysteresis loop) confirms that the interaction is true physisorption, ensuring the MOF can be regenerated without massive energy penalties.

Strategic Recommendations for Application Scientists

When selecting a picolinic acid-derived MOF for your separation workflow, consider the following strategic alignments:

  • For Industrial Flue Gas (CO₂/N₂): Prioritize PSDE-modified frameworks like UiO-66-PSDE . The extreme chemical and hydrolytic stability of the Zr-carboxylate bond ensures the framework will survive the harsh, moisture-rich conditions of flue gas, while the grafted 2,5-pyridinedicarboxylic acid provides the necessary Lewis basic sites for CO₂ capture 3.

  • For Petrochemical Purification (C₂H₂/CO₂): Opt for Zn₂(Pydc)(Ata)₂ . Its ability to be synthesized at the gram-scale in a one-pot reaction using inexpensive precursors drastically lowers the barrier to pilot-scale integration. Furthermore, its calculated Qst​ for C₂H₂ (43.1 kJ mol⁻¹) indicates a strong, yet fully reversible, affinity ideal for pressure swing adsorption (PSA) cycles 4.

  • For Noble Gas Separation (Kr/N₂): Frameworks utilizing 4-picolinic acid, such as Ni(ina)₂ , offer precisely tuned pore apertures that leverage the molecular polarizability of the linker to differentiate between inert gases based on kinetic diameters and polarizability indices 2.

References

  • Robust lanthanide metal–organic frameworks with “all-in-one” multifunction: efficient gas adsorption and separation... Journal of Materials Chemistry C (RSC Publishing).1

  • Impact of Ligand in Nickel-Based Metal–Organic Frameworks on Selectively Adsorbing 85Krypton from N2-enriched Radioactive Off-Gas. Langmuir - ACS Publications.2

  • Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4. PMC (National Institutes of Health).4

  • A New Approach to Enhancing the CO2 Capture Performance of Defective UiO-66 via Post-Synthetic Defect Exchange. ChemRxiv.3

Sources

thermogravimetric analysis (TGA) to compare stability of different picolinic acid-based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Evaluating Picolinic Acid-Based MOF Stability via Thermogravimetric Analysis (TGA)

As metal-organic frameworks (MOFs) transition from benchtop synthesis to industrial application, thermal stability remains a paramount gatekeeping metric. Picolinic acid (2-pyridinecarboxylic acid) and its derivatives—such as dipicolinic acid (DPA)—are highly favored linkers due to their N,O-chelating abilities, which impart unique electronic and structural properties to the resulting MOFs. However, the asymmetric coordination and potential for defect formation necessitate rigorous thermal profiling.

As an Application Scientist, I have designed this guide to objectively compare different picolinic acid-based MOFs using Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), outlining the causality behind their degradation pathways and providing a self-validating protocol for your own laboratory workflows.

Mechanistic Principles of MOF Thermal Degradation

TGA is not merely a measure of "when a material burns." In MOF characterization, it is a quantitative tool used to deconvolute solvent loss, functional group dissociation, and ultimate framework collapse. The thermal stability of a MOF is governed by two primary factors: the strength of the metal-ligand coordination bond and the inherent thermal stability of the organic linker[1].

For picolinic acid-based systems, degradation typically follows a distinct hierarchical pathway:

  • Desolvation: Removal of guest molecules (e.g., water, DMF) from the pores.

  • Functional Group/Defect Loss: In post-synthetically modified MOFs or defective MOFs, grafted picolinic acid or missing-linker compensators degrade before the main backbone[2],[3].

  • Framework Collapse: Decarboxylation of the picolinate linkers and reduction of the metal nodes to their respective metal oxides.

Degradation_Pathway S1 Stage 1: Desolvation (< 150°C) Loss of pore-bound water/solvents S2 Stage 2: Defect/Graft Loss (200-350°C) Thermal dissociation of grafted picolinic acid S1->S2 S3 Stage 3: Linker Pyrolysis (350-500°C) Decarboxylation of pyridine rings S2->S3 S4 Stage 4: Node Collapse (> 500°C) Formation of metal oxides (e.g., ZrO2, CuO) S3->S4

Mechanistic stages of thermal degradation in picolinic acid-based MOFs.

Comparative TGA Data: Picolinic vs. Dipicolinic Acid MOFs

To objectively compare alternatives, we analyze three distinct picolinic acid-based MOF systems. The structural role of the picolinic acid—whether as a post-synthetic graft, a primary linker, or a multi-dentate derivative—drastically alters the TGA profile.

  • UiO-PSM (Grafted 2-Picolinic Acid): Built on a robust Zirconium (Zr6) node, this MOF utilizes 2-picolinic acid grafted onto the amino groups of a UiO-66-NH2 backbone. Because the Zr-O bonds are exceptionally strong, the framework survives long after the picolinic acid functional groups thermally dissociate between 264 °C and 478 °C[2]. The ultimate framework collapse does not occur until 676 °C[2].

  • Cu/DPA-MOF (Dipicolinic Acid Linker): This system utilizes dipicolinic acid (DPA) as the primary structural linker with Copper (Cu2+) nodes. The Cu-N and Cu-O bonds are thermodynamically weaker than Zr-O bonds. Consequently, after initial water loss (~90–110 °C), the main structure undergoes catastrophic decomposition starting at 200 °C and continuing to 400 °C[4].

  • Zn-cpta MOF (Picolinic Acid Derivative): Constructed using 2-(5-carboxypyridin-2-yl)terephthalic acid (H3cpta). The increased aromaticity and multidentate bridging stabilize the Zinc nodes, allowing the dehydrated material to maintain structural integrity up to 308 °C before framework collapse[5].

Table 1: Quantitative TGA Comparison of Picolinic Acid-Based MOFs

MOF SystemMetal NodeLinker TypeDesolvation RangeLinker/Graft LossFramework Collapse
UiO-PSM Zr(IV)2-Picolinic Acid (Grafted)< 150 °C264–478 °C~676 °C
Cu/DPA-MOF Cu(II)Dipicolinic Acid (Primary)90–110 °CN/A (Concerted)200–400 °C
Zn-cpta MOF Zn(II)H3cpta (Primary)32–94 °CN/A (Concerted)> 308 °C

Self-Validating Experimental Protocol for MOF TGA

To ensure high-fidelity, reproducible data, TGA must be executed as a self-validating system. The following protocol incorporates internal controls to eliminate buoyancy artifacts and mass-transfer limitations.

TGA_Workflow N1 1. Baseline Run Empty Pan Calibration N2 2. Sample Prep 3-5 mg, Pt Pan N1->N2 N3 3. N2 Purge 50 mL/min, 30 mins N2->N3 N4 4. Thermal Ramp 10°C/min to 800°C N3->N4

Self-validating TGA experimental workflow for MOF analysis.

Step-by-Step Methodology:

  • Baseline Calibration (Self-Validation Step): Run an empty Platinum (Pt) pan through the exact temperature program (25 °C to 800 °C at 10 °C/min) under a 50 mL/min N2 flow.

    • Causality: This corrects for buoyancy effects—apparent mass gains caused by the decreasing density of the purge gas at high temperatures. Subtracting this baseline from your sample run ensures absolute mass accuracy.

  • Sample Preparation: Load precisely 3.0 to 5.0 mg of the picolinic acid MOF into the tared Pt pan.

    • Causality: Using a small, uniform sample mass minimizes thermal gradients within the powder bed, ensuring that the recorded furnace temperature accurately reflects the sample temperature. Pt pans are chosen over alumina to prevent potential catalytic side-reactions with the pyridine rings at elevated temperatures.

  • Atmospheric Purge: Purge the furnace with high-purity Nitrogen (N2) at 50 mL/min for 30 minutes prior to heating.

    • Causality: An inert atmosphere prevents premature oxidative degradation of the picolinic acid linkers, allowing for the isolation of purely thermal dissociation events[5].

  • Dynamic Heating Ramp: Heat the sample from 25 °C to 800 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min ramp strikes the optimal kinetic balance between resolution (separating desolvation from linker loss) and experimental throughput.

  • Derivative Thermogravimetry (DTG) Analysis: Calculate the first derivative of the weight loss curve (dw/dt).

    • Causality: DTG peaks precisely identify the maximum rate of weight loss, allowing researchers to accurately assign specific temperature boundaries to overlapping degradation events, such as differentiating missing linker defects from bulk framework collapse[3].

Conclusion

When selecting a picolinic acid-based MOF for high-temperature applications, the mode of incorporation is just as critical as the linker itself. While primary dipicolinic acid linkers in Cu-MOFs offer excellent functional density, they sacrifice thermal stability (~200 °C). Conversely, grafting picolinic acid onto a robust node like UiO-66 provides a highly stable platform where the functional group dictates the thermal ceiling (~264 °C) rather than the framework itself.

Sources

side-by-side comparison of different synthetic routes to 6-(3,5-Dicarboxyphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological comparison of synthetic routes to 6-(3,5-Dicarboxyphenyl)picolinic acid (H3DCPPA, CAS: 1261957-84-9). As a rigid, tritopic ligand, H3DCPPA is highly sought after in the design of functional Metal-Organic Frameworks (MOFs). Synthesizing this biaryl system requires precise carbon-carbon bond formation between a picolinic acid core and an isophthalic acid moiety.

As an application scientist, I have evaluated the three primary cross-coupling strategies used to construct this scaffold. This guide dissects the causality behind each experimental choice, outlines self-validating protocols, and highlights the mechanistic pitfalls—specifically the notorious instability of 2-pyridyl organometallics.

Mechanistic & Strategic Overview

The construction of the C6–C1' biaryl bond in H3DCPPA is typically achieved via palladium-catalyzed cross-coupling. However, the polarity of the electrophile and nucleophile drastically dictates the success of the reaction.

  • Route A: Standard Suzuki-Miyaura Coupling (Industry Standard) This route couples methyl 6-bromopicolinate with dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate[1]. It is the most reliable method because aryl boronates are highly stable under basic aqueous conditions. The strategic choice to place the bromide on the pyridine ring intentionally avoids the use of unstable 2-pyridylboronic species.

  • Route B: Reverse-Polarity Suzuki-Miyaura Coupling (The Protodeboronation Pitfall) Coupling methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate with dimethyl 5-bromoisophthalate[2]. While dimethyl 5-bromoisophthalate is an inexpensive electrophile, 2-pyridylboronic acids and their pinacol esters undergo rapid, destructive protodeboronation[3]. The adjacent nitrogen atom coordinates with water, facilitating hydrolytic B–C bond cleavage before transmetalation can occur[4]. To make this viable, slow-release strategies (e.g., MIDA boronates) must be employed[5].

  • Route C: Negishi Cross-Coupling (High-Yield Alternative) Coupling methyl 6-bromopicolinate with dimethyl 5-(zinc(II) bromide)isophthalate. This organozinc approach bypasses boron chemistry entirely, eliminating protodeboronation risks. Transmetalation from zinc to palladium is significantly faster than from boron, allowing for mild heating. However, it mandates strict Schlenk techniques due to moisture sensitivity.

RouteSelection Start Target: 6-(3,5-Dicarboxyphenyl)picolinic Acid (H3DCPPA) Q1 Are strict anhydrous (Schlenk) conditions feasible? Start->Q1 Negishi Route C: Negishi Coupling (Organozinc Approach) Q1->Negishi Yes (High Yield, Fast) Q2 Is 2-pyridylboronate protodeboronation an issue? Q1->Q2 No (Prefer Aqueous/Mild) SuzukiA Route A: Standard Suzuki (Aryl Boronate + Pyridyl Bromide) Q2->SuzukiA Yes (Avoids unstable boronates) SuzukiB Route B: Reverse Suzuki (Pyridyl Boronate + Aryl Bromide) Q2->SuzukiB No (Requires MIDA/slow-release)

Strategic Decision Tree for H3DCPPA Synthetic Route Selection.

Side-by-Side Performance Comparison

The following table summarizes the quantitative and qualitative data for the trimethyl ester intermediate synthesis across the three routes.

ParameterRoute A (Standard Suzuki)Route B (Reverse Suzuki)Route C (Negishi)
Typical Yield 75 – 85%30 – 45% (High byproduct)85 – 95%
Reaction Time 12 – 16 hours18 – 24 hours2 – 4 hours
Temperature 90 °C100 °C25 °C – 50 °C
Scalability Excellent (Multi-gram)Poor (Due to degradation)Moderate (Exothermic Zn prep)
Key Challenge High cost of aryl boronateSevere protodeboronation[3]Strict moisture exclusion
Atom Economy ModerateLowHigh (for coupling step)

Mechanistic Pathway: The Protodeboronation Pitfall

Understanding the failure modes of Route B is critical for any application scientist. The diagram below illustrates why 2-pyridylboronic derivatives often fail in standard Suzuki conditions, necessitating the shift to Route A or Route C.

Mechanism Substrate 2-Pyridylboronic Acid Derivative Active Active Transmetalation Species [Pd-Ar] Substrate->Active Base / Pd(II) (Desired) DeadEnd Protodeboronation (Pyridine + Boric Acid) Substrate->DeadEnd H2O / Heat (Fast for 2-pyridyl) Product Cross-Coupled Biaryl (H3DCPPA Precursor) Active->Product Reductive Elimination

Catalytic divergence highlighting the rapid hydrolytic cleavage of 2-pyridylboronates.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, all routes below synthesize the trimethyl ester intermediate , which is subsequently subjected to a universal saponification step to yield the final H3DCPPA ligand.

Protocol 1: Route A (Standard Suzuki-Miyaura Coupling)

This is the recommended protocol for standard laboratory environments.

  • Reaction Setup: In a flame-dried Schlenk flask, combine methyl 6-bromopicolinate (1.0 equiv), dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Introduction: Add a thoroughly degassed mixture of 1,4-dioxane and H₂O (4:1 v/v).

    • Causality: Dioxane solubilizes the organic precursors, while water dissolves the inorganic base. The aqueous environment is critical to form the reactive palladium-hydroxo complex essential for transmetalation[5].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Execution: Heat the biphasic mixture to 90 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes the carbonate base without causing premature ester hydrolysis, ensuring accurate isolation of the trimethyl ester.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the trimethyl ester.

Protocol 2: Route C (Negishi Cross-Coupling)

Recommended for highly equipped organometallic labs seeking maximum yield.

  • Zinc Reagent Preparation: In a glovebox, dissolve dimethyl 5-bromoisophthalate (1.1 equiv) in anhydrous THF. Add Rieke Zinc or use a Turbo-Grignard reagent followed by ZnBr₂ to generate dimethyl 5-(zinc(II) bromide)isophthalate in situ.

  • Coupling Setup: To a separate Schlenk flask containing methyl 6-bromopicolinate (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF, transfer the organozinc solution via cannula.

  • Execution: Stir at 50 °C for 3 hours. The rapid transmetalation of organozinc species drives the reaction to completion much faster than boron equivalents.

  • Workup: Quench carefully with saturated aqueous Rochelle salt (potassium sodium tartrate) to break up zinc emulsions. Extract with EtOAc, dry, and purify via chromatography.

Universal Protocol: Saponification to Free H3DCPPA

Esters must be cleaved to yield the active MOF ligand.

  • Solvent System: Dissolve the purified trimethyl ester intermediate in a 1:1:1 mixture of THF, MeOH, and H₂O.

  • Hydrolysis: Add LiOH·H₂O (6.0 equiv).

    • Causality: The hydroxide rapidly attacks the ester carbonyls. The mixed solvent system ensures both the starting hydrophobic ester (soluble in THF/MeOH) and the resulting lithium carboxylate salts (soluble in water) remain in solution, driving the reaction to 100% conversion.

  • Execution: Stir at room temperature for 4–6 hours.

  • Isolation: Remove the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH ~2 using 1M HCl.

    • Causality: Protonation of the carboxylates drastically reduces aqueous solubility, causing the free 6-(3,5-Dicarboxyphenyl)picolinic acid to precipitate cleanly as a white solid.

  • Filter, wash with cold water, and dry under high vacuum at 60 °C overnight.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Defects in 6-(3,5-Dicarboxyphenyl)picolinic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of metal-organic frameworks (MOFs), the deliberate introduction and precise quantification of defects have emerged as a critical strategy for tuning material properties. For applications ranging from catalysis to drug delivery, understanding and controlling the defect landscape of a MOF is paramount. This guide provides a comprehensive overview of the quantitative analysis of defects in MOFs constructed from the tritopic linker, 6-(3,5-Dicarboxyphenyl)picolinic acid. We will delve into the primary analytical techniques, their underlying principles, and provide detailed experimental protocols and comparative data to offer a practical framework for researchers.

The Significance of Defects in 6-(3,5-Dicarboxyphenyl)picolinic Acid MOFs

The linker, 6-(3,5-Dicarboxyphenyl)picolinic acid, possesses both carboxylate and pyridyl functionalities, offering multiple coordination sites for the formation of complex and potentially highly porous MOF structures. Defects in these materials, often in the form of missing linkers or metal clusters, can profoundly influence their performance by:

  • Creating Open Metal Sites: The absence of a linker can expose coordinatively unsaturated metal sites, which can act as active centers for catalysis or strong binding sites for guest molecules.

  • Modulating Porosity and Surface Area: The introduction of defects can alter the pore size distribution and increase the accessible surface area of the MOF, impacting its capacity for gas storage or drug loading.

  • Influencing Mechanical and Thermal Stability: While defects can be beneficial, a high concentration of defects may compromise the structural integrity and thermal stability of the MOF.[1]

Given these considerations, the ability to accurately quantify the number of defects is essential for establishing structure-property relationships and for the rational design of MOFs with tailored functionalities.

Key Techniques for Quantitative Defect Analysis

The quantitative analysis of defects in MOFs typically relies on a combination of analytical techniques. The most common and effective methods include:

  • Thermogravimetric Analysis (TGA): A fundamental technique to assess the thermal stability and composition of the MOF, from which the number of missing linkers can be inferred.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for quantifying the ratio of organic linkers to a known standard after digestion of the MOF, thereby revealing the extent of linker deficiency.

  • Gas Adsorption Analysis: Provides insights into the porosity and surface area of the MOF, which can be correlated with the presence of defects.

The following sections will provide detailed protocols and comparative data for each of these techniques as applied to 6-(3,5-Dicarboxyphenyl)picolinic acid MOFs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For MOFs, this technique provides information about the removal of solvent molecules, the decomposition of the organic linkers, and the final residual metal oxide. By comparing the experimental weight loss to the theoretical weight loss for a defect-free structure, the number of missing linkers can be estimated.[2]

Experimental Protocol
  • Sample Preparation: Activate the synthesized 6-(3,5-Dicarboxyphenyl)picolinic acid MOF by heating under vacuum to remove any guest molecules from the pores. A typical activation procedure would be 120-150 °C for 12-24 hours.

  • TGA Measurement:

    • Place 5-10 mg of the activated MOF sample in an alumina or platinum TGA pan.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a continuous flow of air or oxygen (to ensure complete combustion of the organic linker).

  • Data Analysis:

    • Identify the temperature range corresponding to the decomposition of the 6-(3,5-Dicarboxyphenyl)picolinic acid linker. This is typically observed as a sharp weight loss step after the initial loss of any residual solvent.

    • The final residual mass should correspond to the metal oxide.

    • Calculate the number of missing linkers per metal cluster using the following formula (example for a Zr-based MOF):

      Ideal Formula:[Zr6O4(OH)4(L)6] where L is the deprotonated 6-(3,5-Dicarboxyphenyl)picolinic acid linker.

      Defective Formula:[Zr6O4(OH)4+x(L)6-x(M)x] where M is a monodentate modulator (e.g., formate, acetate) and x is the number of missing linkers.

      The number of missing linkers can be calculated by comparing the experimental weight percentage of the organic linker with the theoretical value for a defect-free framework.

Comparative Data: TGA of Pyridine-Carboxylate MOFs
MOF SystemLinkerMetal NodeDecomposition Temperature (°C)Observations
Hypothetical 6-(3,5-Dicarboxyphenyl)picolinic acid MOF 6-(3,5-Dicarboxyphenyl)picolinic acidZr~450-550The presence of the pyridine ring may slightly alter the decomposition profile compared to simple dicarboxylates.
UiO-66 analog with pyridyl functionality 2,2'-bipyridine-5,5'-dicarboxylic acidZr~500Demonstrates the high thermal stability typical of Zr-MOFs.[3]
Zn-based Pyridine-dicarboxylate MOF Pyridine-2,5-dicarboxylic acidZn~350-450Zn-based MOFs generally exhibit lower thermal stability compared to their Zr counterparts.[4]
Workflow for TGA-based Defect Quantification

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis A Synthesized MOF B Activation (Vacuum, 120-150 °C) A->B C TGA Instrument B->C D Heating Ramp (RT to 800 °C, Air) C->D E TGA Curve (Weight vs. Temp) D->E F Identify Linker Decomposition Step E->F G Calculate Experimental vs. Theoretical Weight Loss F->G H Quantify Missing Linkers G->H

TGA Workflow for Defect Quantification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a highly accurate method for quantifying the number of organic linkers in a MOF sample. The MOF is first digested in a suitable acidic or basic solution to release the organic linkers, and the resulting solution is analyzed by ¹H NMR using an internal standard.

Experimental Protocol
  • Sample Digestion:

    • Accurately weigh 10-20 mg of the activated 6-(3,5-Dicarboxyphenyl)picolinic acid MOF into a vial.

    • Add a known amount of an internal standard (e.g., maleic anhydride or dimethyl sulfoxide).

    • Digest the MOF by adding a deuterated acid or base. For Zr-based MOFs, a mixture of HF in DMSO-d6 or NaOH in D2O is commonly used. For other metal-based MOFs, deuterated HCl or NaOH may be suitable. Gentle heating or sonication can aid digestion.

  • ¹H NMR Measurement:

    • Acquire the ¹H NMR spectrum of the digested solution.

    • Ensure a sufficient relaxation delay (d1) is used (e.g., 10-30 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks of the 6-(3,5-Dicarboxyphenyl)picolinic acid linker and the internal standard. The aromatic protons of the linker will appear in the region of 7-9 ppm.

    • Integrate the peaks corresponding to a known number of protons on the linker and the internal standard.

    • Calculate the molar ratio of the linker to the internal standard. From this, the number of linkers per metal cluster can be determined and compared to the ideal stoichiometry.[5]

Comparative Data: ¹H NMR for Linker Quantification
MOF SystemDigestion MethodInternal StandardKey Observation
Hypothetical 6-(3,5-Dicarboxyphenyl)picolinic acid MOF HF in DMSO-d6 (for Zr-MOF)Maleic AnhydrideIntegration of aromatic protons of the linker relative to the olefinic protons of the standard.
MOF-808 HF in DMSO-d61,3,5-trimethoxybenzeneUsed to quantify the ratio of the primary linker to a defective linker.[6]
UiO-66 NaOH in D2OTerephthalic acidAllows for quantification of missing linkers by comparing the amount of linker to the initial mass of the MOF.[2]
Workflow for ¹H NMR-based Defect Quantification

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis A Activated MOF + Internal Standard B Digestion (e.g., HF in DMSO-d6) A->B C ¹H NMR Spectrometer B->C D Acquire Spectrum (long d1) C->D E ¹H NMR Spectrum D->E F Integrate Linker and Standard Peaks E->F G Calculate Molar Ratio F->G H Determine Linker Deficiency G->H

¹H NMR Workflow for Defect Quantification.

Gas Adsorption Analysis

Gas adsorption measurements, typically using N₂ at 77 K, are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of a MOF. The presence of defects, particularly missing linkers or clusters, can lead to an increase in both of these parameters compared to a defect-free material. While not a direct quantification method on its own, it provides crucial corroborating evidence for the presence of defects and their impact on the MOF's porosity.[7]

Experimental Protocol
  • Sample Preparation: Activate approximately 100 mg of the 6-(3,5-Dicarboxyphenyl)picolinic acid MOF under high vacuum at an appropriate temperature (e.g., 150 °C) for several hours to remove all guest molecules.

  • N₂ Adsorption Measurement:

    • Perform a N₂ adsorption-desorption isotherm at 77 K over a relative pressure (P/P₀) range of at least 10⁻⁶ to 1.

  • Data Analysis:

    • Calculate the BET surface area from the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.3).

    • Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).

    • Compare the experimental BET surface area and pore volume to theoretical values calculated for a defect-free crystal structure. An increase in the experimental values suggests the presence of defects.

Comparative Data: Porosity of Defective MOFs
MOF SystemDefect TypeEffect on BET Surface AreaEffect on Pore Volume
Hypothetical 6-(3,5-Dicarboxyphenyl)picolinic acid MOF Missing LinkerIncreaseIncrease
UiO-66 Missing Linker/ClusterCan increase from ~1200 m²/g to over 1600 m²/gIncreases, creating larger pores
ZIF-8 Missing LinkerIncreaseIncrease
Logical Relationship of Defect Analysis Techniques

Defect_Analysis_Logic TGA TGA DefectQuantification Quantitative Defect Concentration TGA->DefectQuantification Infers missing mass NMR ¹H NMR NMR->DefectQuantification Directly quantifies linkers GasAdsorption Gas Adsorption GasAdsorption->DefectQuantification Correlates with porosity changes DefectQuantification->TGA Cross-validation DefectQuantification->NMR Cross-validation DefectQuantification->GasAdsorption Cross-validation

Interrelation of Defect Analysis Techniques.

Conclusion

The quantitative analysis of defects in 6-(3,5-Dicarboxyphenyl)picolinic acid MOFs is a multifaceted process that requires the synergistic use of several analytical techniques. TGA provides a robust initial assessment of thermal stability and composition, while ¹H NMR offers a precise quantification of linker deficiency. Gas adsorption analysis serves as a valuable complementary technique to understand the impact of these defects on the material's porosity. By employing the detailed protocols and comparative frameworks presented in this guide, researchers can gain a deeper understanding of their MOF materials and accelerate the development of next-generation materials for a wide range of applications.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(3,5-Dicarboxyphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling 6-(3,5-Dicarboxyphenyl)picolinic acid: A Comprehensive Guide to Personal Protective Equipment and Operational Safety

As research into advanced coordination chemistry and targeted drug development accelerates, the handling of highly functionalized organic acids demands rigorous safety frameworks. 6-(3,5-Dicarboxyphenyl)picolinic acid (CAS: 1261957-84-9) is a specialized tricarboxylic acid derivative. While its unique structure makes it invaluable for synthesizing metal-organic frameworks (MOFs) and novel therapeutics, it also presents distinct occupational hazards.

This guide provides a causality-driven, self-validating approach to Personal Protective Equipment (PPE) and operational workflows, ensuring that laboratory personnel are protected through scientific logic rather than mere compliance.

Physicochemical Hazard Profile & Causality

To design an effective PPE strategy, we must first understand the mechanistic hazards of the molecule. 6-(3,5-Dicarboxyphenyl)picolinic acid (C₁₄H₉NO₆) features a picolinic acid backbone substituted with a dicarboxyphenyl moiety.

  • Ocular and Dermal Toxicity: Like many picolinic acid derivatives, this compound is classified under GHS as causing serious eye damage (H318) and skin irritation (H315)[1]. The causality lies in its three carboxylic acid groups. Upon contact with the aqueous environment of ocular fluid or perspiration, the molecule rapidly dissociates, causing a localized, severe drop in pH that leads to immediate protein denaturation and tissue damage.

  • Inhalation Hazard: Supplied as a fine, lyophilized powder, the compound is highly susceptible to static cling and aerosolization. Inhalation of these particulates leads to severe respiratory tract irritation, as the acidic powder deposits on the mucosal membranes of the lungs[2].

The PPE Matrix: Quantitative Standards and Rationale

Safety is not achieved by simply wearing gear; it is achieved by wearing the correct gear for the correct reasons. The following matrix outlines the required PPE, grounded in the [3].

PPE CategoryEquipment SpecificationQuantitative StandardMechanistic Rationale
Hand Protection Nitrile Gloves (Double-gloved)≥ 5 mil thickness (outer), ≥ 3 mil (inner)Self-Validating System: Use contrasting colors (e.g., blue inner, white outer). If the outer glove is breached by the acidic powder, the inner color becomes visible, signaling immediate doffing without exposing the skin.
Eye Protection Indirect-Vented Splash GogglesANSI Z87.1 compliantStandard safety glasses are insufficient. Indirect venting prevents aerosolized tricarboxylic acid particulates from bypassing the shield and dissolving in ocular fluid[4].
Respiratory N95 / P100 Particulate Respirator95% - 99.9% filtration efficiencyRequired only if engineering controls fail or during bulk transfer. Prevents deep pulmonary deposition of irritating acidic dust[5].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantProtects against dermal exposure. FR material is mandated if the compound is being solubilized in highly flammable organic solvents (e.g., DMF, DMSO).
Engineering Control Chemical Fume Hood80 - 120 fpm face velocityThe primary defense mechanism. Captures aerosolized powder before it breaches the operator's breathing zone[6].

Operational Workflow: Safe Weighing and Dispensing

Every protocol must act as a self-validating system, meaning the procedure inherently verifies its own safety at each step.

Step-by-Step Methodology:

  • System Verification: Before opening the chemical container, verify that the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • PPE Donning: Don the FR lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves. Validation: Manually inflate the outer gloves with air and roll the cuffs to check for micro-punctures before use.

  • Static Mitigation: Place the receiving vessel on an anti-static zero-charge balance enclosure or pass an ionizing bar over the workspace. Causality: Fine organic powders possess high surface energy and are prone to static cling, which actively propels the powder into the air and onto the operator's sleeves.

  • Dispensing: Transfer the solid using a grounded, anti-static micro-spatula. Keep the source container and receiving vessel as close together as possible to minimize the transit path.

  • Decontamination: Once weighed, seal the receiving vessel. Wipe down the exterior of the vessel and the spatula with a damp, solvent-compatible wipe (e.g., 70% isopropanol) before removing your hands from the fume hood.

Spill Mitigation and Disposal Plan

Because 6-(3,5-Dicarboxyphenyl)picolinic acid is a moderately strong organic acid, standard sweeping will aerosolize the hazard. The following protocol aligns with the guidelines set forth in [6].

Step-by-Step Spill Response:

  • Isolation: Immediately halt work, lower the fume hood sash to 1 inch, and alert nearby personnel. Do not remove your PPE.

  • Containment & Wetting: Surround the spilled powder with an inert absorbent material (e.g., diatomaceous earth). Lightly mist the spill with water. Causality: Wetting the powder prevents aerosolization during the mechanical action of cleanup.

  • Neutralization: Apply solid sodium bicarbonate ( NaHCO3​ ) generously over the wetted spill. Causality: Neutralization with a weak base safely converts the tricarboxylic acid into its water-soluble sodium salt, mitigating dermal burn hazards without triggering the dangerous exothermic runaway reactions associated with strong bases (like NaOH).

  • Collection: Once effervescence (bubbling) ceases, sweep the neutralized mixture using a non-sparking brush and dustpan.

  • Disposal: Transfer the waste to a labeled, sealable hazardous waste container designated for "Solid Acidic Organic Waste." Doff the outer contaminated gloves and dispose of them in the same container.

Workflow Visualization

To ensure rapid comprehension during high-stakes laboratory operations, the following logical workflow dictates the critical path for handling and spill mitigation.

G A Pre-Operation Risk Assessment B Don PPE (Double Nitrile, Goggles, Coat) A->B C Fume Hood Transfer (Verify 80-120 fpm) B->C D Anti-Static Weighing & Dispensing C->D E Spill Detected? D->E F Spill Mitigation (Isolate, Wet, Neutralize) E->F Yes G Proceed to Reaction Setup E->G No H De-gowning & Waste Disposal F->H G->H

Workflow for safe handling and spill mitigation of 6-(3,5-Dicarboxyphenyl)picolinic acid.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." Clarion Safety Systems. Available at:[Link][5]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link][6]

  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety. Available at:[Link][4]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PubMed Central (PMC). Available at:[Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.